1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Description
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Structure
2D Structure
Properties
CAS No. |
435342-18-0 |
|---|---|
Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
1H-benzimidazol-2-ylmethyl 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C15H13N3O2.ClH/c16-11-7-5-10(6-8-11)15(19)20-9-14-17-12-3-1-2-4-13(12)18-14;/h1-8H,9,16H2,(H,17,18);1H |
InChI Key |
HPVJGYKFZHAXDW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)COC(=O)C3=CC=C(C=C3)N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Disclaimer: The following guide details a proposed synthesis and predicted characterization for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. As of the last update, specific literature detailing the synthesis and full characterization of this exact compound is not available. The protocols and data are therefore based on established chemical principles, analogous reactions, and the known properties of its precursor molecules.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, combines the benzimidazole scaffold with the 4-aminobenzoate moiety, a structure found in local anesthetics (e.g., benzocaine) and other pharmacologically active agents. This guide provides a comprehensive, albeit predictive, framework for its synthesis and structural elucidation, intended to serve as a foundational resource for researchers interested in this novel compound.
Proposed Synthesis Pathway
The synthesis of this compound is proposed as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzimidazol-2-yl)methanol. The second step is a classic Fischer esterification to couple the benzimidazole alcohol with 4-aminobenzoic acid.
Caption: Proposed two-step synthesis pathway for the target compound.
Experimental Protocols
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This procedure is adapted from established methods for synthesizing 2-substituted benzimidazoles.[1][2]
-
Reaction Setup: To a 250 mL round-bottom flask, add o-phenylenediamine (0.1 mol, 10.8 g) and glycolic acid (0.1 mol, 7.6 g).
-
Acid Catalyst: Add 50 mL of 4N hydrochloric acid.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture in a water bath at 90-100°C for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto 200 g of crushed ice.
-
Neutralization: Slowly neutralize the mixture by adding 10% sodium hydroxide solution dropwise with constant stirring until the pH is approximately 7-8. A precipitate will form.
-
Isolation and Purification: Filter the solid product using a Büchner funnel, wash thoroughly with cold deionized water, and dry under vacuum. The crude product can be recrystallized from a suitable solvent such as ethanol/water to yield pure (1H-benzimidazol-2-yl)methanol.
Step 2: Synthesis of this compound (Proposed)
This protocol is based on the Fischer esterification of 4-aminobenzoic acid.[3]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (0.05 mol, 7.4 g) and 4-aminobenzoic acid (0.05 mol, 6.85 g) in 100 mL of absolute ethanol.
-
Catalyst Addition: While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-8 hours. The reaction should be monitored by TLC.
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing 250 mL of ice-cold water. Neutralize the excess acid by slowly adding a 10% sodium carbonate solution until effervescence ceases and the pH is basic (pH ~8).
-
Product Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.
-
Washing and Drying: Wash the solid product with three portions of cold deionized water to remove any inorganic salts. Dry the product in a vacuum oven.
-
Purification: Further purification can be achieved by recrystallization from a solvent system like ethanol or ethyl acetate/hexane.
Characterization of Reactants and Product
Characterization Workflow
The identity and purity of the synthesized compound must be confirmed through a series of analytical techniques.
Caption: Logical workflow for the characterization of the final product.
Data for Precursors
Table 1: Physicochemical and Spectroscopic Data of Precursors
| Property | (1H-benzimidazol-2-yl)methanol | 4-Aminobenzoic Acid |
| Molecular Formula | C₈H₈N₂O | C₇H₇NO₂ |
| Molecular Weight | 148.16 g/mol | 137.14 g/mol |
| Appearance | White solid | White to off-white crystalline powder |
| Melting Point | 176-178 °C[4] | 187-189 °C |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.3 (s, 1H, NH), 7.5 (m, 2H, Ar-H), 7.1 (m, 2H, Ar-H), ~5.5 (br s, 1H, OH), 4.7 (s, 2H, CH₂) | ~12.0 (br s, 1H, COOH), 7.65 (d, 2H, Ar-H), 6.57 (d, 2H, Ar-H), 5.9 (br s, 2H, NH₂)[5] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~155 (C=N), ~142, ~134 (Ar-C quat.), ~121, ~115 (Ar-CH), ~58 (CH₂) | ~167 (C=O), ~152 (C-NH₂), ~131 (Ar-CH), ~117 (C-COOH), ~113 (Ar-CH)[6] |
| FT-IR (cm⁻¹) | 3100-2800 (O-H, N-H), 1620 (C=N), 1450 (C=C), 1050 (C-O) | 3470, 3360 (N-H), 3200-2800 (O-H), 1680 (C=O), 1600 (C=C), 1315 (C-N) |
Predicted Characterization Data for this compound
Table 2: Predicted Physicochemical and Spectroscopic Data for the Final Product
| Property | Predicted Value / Observation |
| Molecular Formula | C₁₅H₁₃N₃O₂ |
| Molecular Weight | 267.28 g/mol |
| Appearance | Expected to be a solid, likely crystalline and off-white to pale yellow. |
| Melting Point | A sharp melting point, expected to be >180 °C. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.5 (br s, 1H, Imidazole N-H), 7.7-7.5 (m, 4H, Benzimidazole Ar-H & Benzoate Ar-H ortho to C=O), 7.2 (m, 2H, Benzimidazole Ar-H), 6.6 (d, 2H, Benzoate Ar-H ortho to NH₂), 6.0 (br s, 2H, NH₂), 5.5 (s, 2H, -CH₂-) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~166 (C=O), ~153 (C-NH₂), ~151 (C=N), ~143, ~135 (Ar-C quat.), ~131 (Ar-CH), ~122 (Ar-CH), ~118 (Ar-C quat.), ~115 (Ar-CH), ~113 (Ar-CH), ~62 (-CH₂-) |
| FT-IR (cm⁻¹) | ~3450, 3350 (N-H stretch, amine), ~3100 (N-H stretch, imidazole), ~3050 (Aromatic C-H stretch), ~1710 (C=O stretch, ester), ~1605 (C=C stretch, aromatic), ~1280 (C-O stretch, ester), ~1170 (C-N stretch) |
| Mass Spec (ESI-MS) | Predicted [M+H]⁺ = 268.1081 |
Conclusion
This technical guide outlines a robust and plausible pathway for the synthesis of the novel compound this compound. By leveraging well-established condensation and esterification reactions, the target molecule should be accessible for further study. The provided characterization data, while predictive, offers a clear set of benchmarks for researchers to validate their synthetic outcomes. The successful synthesis and characterization of this compound will enable the exploration of its potential biological activities, contributing to the ever-expanding field of medicinal chemistry.
References
An In-depth Technical Guide on the Crystal Structure Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Its Analogs
This technical guide provides a comprehensive overview of the crystal structure analysis of benzimidazole derivatives, with a specific focus on compounds structurally related to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the solid-state properties and molecular architecture of this important class of heterocyclic compounds.
Benzimidazole and its derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The three-dimensional arrangement of atoms within a crystal lattice, determined through X-ray crystallography, is crucial for understanding structure-activity relationships, designing new drug candidates, and controlling the physicochemical properties of pharmaceutical solids.
While a complete crystal structure determination for this compound is not publicly available, this guide will utilize data from a closely related analog, Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate [4], to illustrate the principles and methodologies of crystal structure analysis. The experimental protocols and structural features discussed are broadly applicable to the title compound and other similar benzimidazole derivatives.
Data Presentation: Crystallographic Data of a Representative Benzimidazole Derivative
The following tables summarize the key crystallographic data for Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate, a compound that serves as a valuable proxy for understanding the structural characteristics of this compound.[4]
Table 1: Crystal Data and Structure Refinement Details [4]
| Parameter | Value |
| Empirical Formula | C₁₅H₁₂N₂O₂·3H₂O |
| Formula Weight | 306.32 |
| Temperature | 296 K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 6.8308 (3) Å |
| b | 10.8165 (5) Å |
| c | 11.5254 (8) Å |
| α | 114.718 (3)° |
| β | 101.718 (4)° |
| γ | 97.621 (2)° |
| Volume | 734.41 (7) ų |
| Z | 2 |
| Density (calculated) | 1.385 Mg/m³ |
| Absorption Coefficient | 0.106 mm⁻¹ |
| F(000) | 324 |
| Data Collection | |
| Diffractometer | Bruker APEXII CCD |
| Reflections Collected | 10457 |
| Independent Reflections | 3194 [R(int) = 0.041] |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3194 / 0 / 209 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2σ(I)] | R1 = 0.0430, wR2 = 0.1075 |
| R indices (all data) | R1 = 0.0489, wR2 = 0.1119 |
Table 2: Selected Bond Lengths and Angles [4]
| Bond | Length (Å) | Angle | Degree (°) |
| N1-C7 | 1.3321 (15) | N1-C7-N2 | 112.56 (10) |
| N2-C7 | 1.3638 (14) | C5-C6-C12 | 118.95 (10) |
The bond lengths N1-C7 and N2-C7 in the imidazole ring are intermediate between a typical C-N single bond (1.48 Å) and a C=N double bond (1.28 Å), indicating significant electron delocalization within the heterocyclic ring system.[4]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis of the compound and culminates in the refinement of the crystallographic model.
1. Synthesis and Crystallization
The synthesis of benzimidazole derivatives often involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative.[5][6] For this compound, a plausible synthetic route would be the reaction of o-phenylenediamine with 2-(4-aminobenzoyloxy)acetic acid or a related activated ester.
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.[7] The choice of solvent is critical and is often determined empirically. Common solvents for benzimidazole derivatives include ethanol, methanol, acetonitrile, and dimethylformamide. The key to obtaining good crystals is to allow them to form slowly.[7]
2. Single-Crystal X-ray Diffraction
The definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray diffraction.[8] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
-
Crystal Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope and mounted on a goniometer head.[7]
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is rotated, and a series of diffraction images are collected at different orientations.[9] Modern diffractometers use area detectors (like CCDs) to efficiently capture the diffraction data.[4]
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated structure factors.[10] Hydrogen atoms are often placed in calculated positions and refined using a riding model.[11]
Visualization of Key Processes
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the typical workflow for determining the crystal structure of a novel compound.
Caption: Workflow for single-crystal X-ray structure determination.
Hypothetical Signaling Pathway Interaction
Benzimidazole derivatives are known to interact with various biological targets. The following diagram illustrates a hypothetical interaction of a benzimidazole derivative with a protein kinase, a common target in cancer therapy.[12]
Caption: Hypothetical inhibition of a receptor tyrosine kinase by a benzimidazole derivative.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-(1H-benzimidazol-2-yl)benzoate trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 8. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nchr.elsevierpure.com [nchr.elsevierpure.com]
An In-depth Technical Guide on the Solubility of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility characteristics of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest in pharmaceutical research. Due to the limited availability of public-domain quantitative solubility data for this specific molecule, this document focuses on providing a comprehensive framework for its solubility determination. This includes a review of the expected solubility based on related benzimidazole derivatives and a detailed experimental protocol for accurate measurement.
Predicted Solubility Profile
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in common laboratory solvents has not been published. The following table is provided as a template for researchers to populate upon experimental determination.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method |
| Water | 25 | Shake-Flask | ||
| Ethanol | 25 | Shake-Flask | ||
| Methanol | 25 | Shake-Flask | ||
| Acetone | 25 | Shake-Flask | ||
| Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask | ||
| N,N-Dimethylformamide (DMF) | 25 | Shake-Flask | ||
| Acetonitrile | 25 | Shake-Flask | ||
| Dichloromethane | 25 | Shake-Flask | ||
| Ethyl Acetate | 25 | Shake-Flask |
Experimental Protocol: Equilibrium Solubility Determination via Saturation Shake-Flask Method
The saturation shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound.[4][5] It is considered the gold standard due to its ability to achieve a true thermodynamic equilibrium.[4]
1. Objective:
To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
2. Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, DMSO, DMF) of high purity
-
Vials with screw caps
-
Orbital shaker or other mechanical agitation device with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
Volumetric flasks and pipettes
-
Analytical balance
-
A validated analytical method for concentration determination (e.g., HPLC-UV, LC-MS)
3. Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.[5][6]
-
Solvent Addition: Add a known volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[4][6] The time required to reach equilibrium should be determined in preliminary experiments by measuring the concentration at different time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until a plateau is observed.[5]
-
Phase Separation: After equilibration, allow the suspensions to settle. Separate the solid and liquid phases by centrifugation or filtration.[4] This is a critical step to ensure that no solid particles are present in the sample taken for analysis.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. If necessary, dilute the sample with the same solvent to bring the concentration within the linear range of the analytical method.
-
Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent, taking into account any dilution factors. The experiment should be performed in triplicate or more to ensure reproducibility.[5]
4. Data Reporting:
The results should be reported in mg/mL and/or mol/L, along with the experimental temperature and the analytical method used.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of equilibrium solubility using the saturation shake-flask method.
Caption: Workflow for Equilibrium Solubility Determination.
References
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Introduction
1H-benzimidazol-2-ylmethyl 4-aminobenzoate belongs to the benzimidazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] The thermal stability of such compounds is a critical parameter, influencing their storage, formulation, and overall suitability as therapeutic agents. This technical guide summarizes the expected thermal behavior of this compound based on data from analogous structures and outlines standard experimental protocols for its determination.
Predicted Thermal Stability
While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not available, studies on various benzimidazole derivatives consistently demonstrate their high thermal stability. For instance, triphenylamine-benzimidazole derivatives have been reported to be stable up to 399–454 °C.[4] The thermal stability of benzimidazole-containing polymers is also notably high, although it varies depending on the specific monomeric units.[1]
The substituents on the benzimidazole ring significantly influence thermal stability. Theoretical studies have shown that electron-donating groups, such as methyl groups, can enhance thermal stability, whereas electron-withdrawing groups, like nitro groups, tend to decrease it.[5] Given the structure of this compound, which contains both an electron-donating amino group and an ester linkage, its thermal decomposition is likely to be a multi-step process.
Data on Related Benzimidazole Derivatives
To provide a comparative context, the following table summarizes the thermal decomposition temperatures (Td), corresponding to a 5% weight loss, for a selection of benzimidazole derivatives as determined by TGA.
| Compound | Td (°C) | Atmosphere | Heating Rate (°C/min) | Reference |
| Triphenylamine-benzimidazole (1a) | 399 | Nitrogen | 20 | [4] |
| 5-OMe-Triphenylamine-benzimidazole (1c) | 406 | Nitrogen | 20 | [4] |
| 5-OH-Triphenylamine-benzimidazole (1b) | 436 | Nitrogen | 20 | [4] |
| 5-CN-Triphenylamine-benzimidazole (1d) | 454 | Nitrogen | 20 | [4] |
| 4-PIMCFTPA | 350 | - | 10 | [6] |
| 4-BICFTPA | 304 | - | 10 | [6] |
Experimental Protocols
The following are detailed, generalized methodologies for assessing the thermal stability of benzimidazole derivatives like this compound.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Place the pan in the TGA furnace.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[4][6]
-
The analysis should be performed under a controlled atmosphere, typically an inert gas like nitrogen, flowing at a constant rate (e.g., 50 mL/min).
-
Record the sample weight as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which a 5% weight loss occurs.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the enthalpy changes associated with these processes.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it. An empty sealed pan is used as a reference.
-
Place both the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.
-
The heat flow to the sample is monitored relative to the reference.
-
Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are recorded as peaks in the DSC thermogram.
-
Visualizations
The following diagrams illustrate a typical experimental workflow for thermal analysis and a hypothetical decomposition pathway for this compound.
Caption: A generalized workflow for conducting thermal analysis of a chemical compound.
Caption: A plausible decomposition pathway for this compound.
Conclusion
While specific data for this compound is lacking, the extensive research on related benzimidazole derivatives provides a solid foundation for predicting its thermal behavior. It is anticipated to be a thermally stable compound, with decomposition likely occurring at elevated temperatures. The primary decomposition pathway is hypothesized to involve the cleavage of the ester linkage, followed by the breakdown of the resulting benzimidazole and aminobenzoate fragments. For definitive characterization, it is imperative to conduct experimental thermal analysis using standard techniques such as TGA and DSC as outlined in this guide. This information is crucial for the development of stable and effective pharmaceutical formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. (1H-Benzodiazol-2-ylmethyl)diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Benzimidazole Derivatives as Energetic Materials: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Prolific History of Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold, a bicyclic aromatic heterocycle formed from the fusion of benzene and imidazole rings, represents a cornerstone in medicinal chemistry and drug discovery.[1][2] Its structural similarity to naturally occurring purines allows for favorable interactions with various biological macromolecules, making it a "privileged scaffold" in the design of therapeutic agents.[2][3] This technical guide provides an in-depth exploration of the discovery and historical development of benzimidazole derivatives, detailing key synthetic milestones, the elucidation of their diverse pharmacological activities, and the experimental foundations that propelled this remarkable class of compounds to the forefront of modern medicine.
The Genesis of a Scaffold: Hobrecker's Pioneering Synthesis
The history of benzimidazole begins in 1872 with the first synthesis of a derivative, 2,5-dimethyl-1H-benzo[d]imidazole, by Hobrecker.[4][5][6][7] This seminal work laid the foundation for all subsequent explorations of benzimidazole chemistry. Hobrecker's method involved the reduction of 2-nitro-4-methylacetanilide using tin and hydrochloric acid, followed by a cyclization reaction.[5] A few years later, Ladenburg reported an alternative synthesis by refluxing 3,4-diaminotoluene with acetic acid, a method that foreshadowed the widely adopted Phillips-Ladenburg condensation.[7]
Experimental Protocol: The Phillips-Ladenburg Synthesis of Benzimidazole
The Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, remains a fundamental and versatile method for preparing benzimidazoles.[5][6]
Objective: To synthesize the parent benzimidazole ring.
Materials:
-
o-Phenylenediamine
-
Formic acid (or trimethyl orthoformate)[1]
-
Hydrochloric acid (catalytic amount, if using formic acid)
-
Methanol (as solvent, if using trimethyl orthoformate)
-
Sodium hydroxide solution (for neutralization)
-
Activated carbon
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine in an excess of formic acid.
-
Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess formic acid by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8. The crude benzimidazole will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold distilled water.
-
For purification, recrystallize the crude product from hot water. Add a small amount of activated carbon to the hot solution to decolorize it, and then filter the hot solution to remove the carbon.
-
Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified benzimidazole crystals by vacuum filtration, wash with a small amount of cold water, and dry in a desiccator.
Expected Outcome: White, crystalline solid of benzimidazole.[1]
The Dawn of Biological Activity: From Antibacterials to Anthelmintics
For several decades following its discovery, the benzimidazole scaffold remained primarily of academic interest. The turning point came in the 1940s when Woolley and others began to investigate its biological properties, noting its structural resemblance to purines and demonstrating its antibacterial activity against organisms like E. coli and Streptococcus lactis.[2] This discovery opened the floodgates for the exploration of benzimidazole derivatives as potential therapeutic agents.
A major breakthrough occurred in 1961 with the introduction of thiabendazole , the first benzimidazole anthelmintic.[8] This discovery marked the beginning of a new era in the treatment of parasitic infections in both veterinary and human medicine. The success of thiabendazole spurred the development of a wide array of second and third-generation anthelmintics with improved efficacy and broader spectrums of activity.[8]
dot graph "Timeline_of_Benzimidazole_Discoveries" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_Discovery" { label="Foundational Discoveries"; bgcolor="#F1F3F4"; "1872" [label="1872: First Synthesis\n(Hobrecker)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1944" [label="1944: Antibacterial Activity\n(Woolley)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_Therapeutic_Applications" { label="Emergence of Therapeutic Applications"; bgcolor="#F1F3F4"; "1961" [label="1961: Anthelmintics\n(Thiabendazole)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1960s_Fungicides" [label="Late 1960s: Fungicides\n(Benomyl)", fillcolor="#FBBC05", fontcolor="#202124"]; "1970s_PPIs" [label="1970s: Proton Pump Inhibitors\n(Timoprazole leads to Omeprazole)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1971" [label="1971: Mebendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1975" [label="1975: Albendazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
"1872" -> "1944" [label="Biological Exploration"]; "1944" -> "1961" [label="Therapeutic Development"]; "1961" -> "1971" [label="Improved Efficacy"]; "1971" -> "1975"; "1961" -> "1960s_Fungicides" [label="Broadening Scope"]; "1960s_Fungicides" -> "1970s_PPIs" [label="Diverse Mechanisms"]; } Caption: Key Milestones in the History of Benzimidazole Derivatives.
Mechanism of Action: Targeting Tubulin
The primary mechanism of action for benzimidazole anthelmintics and fungicides is the inhibition of microtubule polymerization.[8][9] These compounds exhibit selective toxicity by binding with high affinity to the β-tubulin subunit of parasitic and fungal microtubules, disrupting their formation.[8][9] This interference with the cytoskeleton leads to the arrest of cell division, impaired glucose uptake, and ultimately, the death of the parasite or fungus.[10]
dot graph "Benzimidazole_Anthelmintic_Mechanism" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, fontname="Arial", fontsize=9];
"Benzimidazole" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Beta_Tubulin" [label="Parasite β-Tubulin", fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhibition" [label="Inhibition of\nMicrotubule Polymerization", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Disruption" [label="Cytoskeleton Disruption", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cellular_Effects" [label="Impaired Glucose Uptake\nCell Cycle Arrest", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; "Parasite_Death" [label="Parasite Death", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Benzimidazole" -> "Beta_Tubulin" [label="Binds to"]; "Beta_Tubulin" -> "Inhibition"; "Inhibition" -> "Disruption"; "Disruption" -> "Cellular_Effects"; "Cellular_Effects" -> "Parasite_Death"; } Caption: Mechanism of Action for Benzimidazole Anthelmintics.
Expanding the Therapeutic Landscape: Fungicides and Proton Pump Inhibitors
The success in parasitology was soon replicated in agriculture. In the late 1960s, benzimidazole fungicides, such as benomyl and carbendazim , were introduced.[9][11][12] These systemic fungicides were highly effective against a broad spectrum of fungal pathogens affecting cereals, fruits, and vegetables.[11][13]
The 1970s witnessed another landmark in the history of benzimidazoles with the discovery of their anti-secretory properties.[14] This led to the development of proton pump inhibitors (PPIs) , a class of drugs that revolutionized the treatment of acid-related gastrointestinal disorders.[14][15] The journey began with the identification of timoprazole, a pyridylmethylsulfinyl benzimidazole, which ultimately led to the optimization and launch of omeprazole in 1988, the first-in-class PPI.[14][16] Subsequent development yielded other successful PPIs like lansoprazole and pantoprazole.[14][17]
Mechanism of Action: Irreversible Inhibition of the Gastric Proton Pump
Proton pump inhibitors are prodrugs that, in the acidic environment of the stomach's parietal cells, undergo a chemical rearrangement to form a reactive sulfenamide intermediate.[14][15] This activated form then covalently binds to cysteine residues on the H+/K+-ATPase (the proton pump), irreversibly inhibiting its function and thus blocking gastric acid secretion.[14][17]
dot digraph "PPI_Mechanism_of_Action" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10];
} Caption: Proton Pump Inhibitor (PPI) Signaling Pathway.
Quantitative Data on Early Benzimidazole Derivatives
The following table summarizes key data for some of the pioneering benzimidazole derivatives, illustrating the breadth of their biological activities.
| Compound | Class | Year of Discovery/Introduction | Primary Target | Reported Activity/Potency |
| Thiabendazole | Anthelmintic | 1961[8] | β-tubulin[8] | Broad-spectrum against nematodes[8] |
| Benomyl | Fungicide | Late 1960s[12] | β-tubulin[9] | Systemic control of Ascomycetes and Basidiomycetes[9] |
| Mebendazole | Anthelmintic | 1971[2] | β-tubulin[8] | High efficacy against gastrointestinal nematodes[8] |
| Albendazole | Anthelmintic | 1975[2] | β-tubulin[8] | Broad-spectrum, including some cestodes and trematodes[8] |
| Omeprazole | Proton Pump Inhibitor | Marketed 1988[14] | H+/K+-ATPase[14] | Potent inhibitor of gastric acid secretion[14] |
Conclusion
From a laboratory curiosity in the 19th century to a cornerstone of modern pharmacotherapy, the journey of benzimidazole derivatives is a testament to the power of medicinal chemistry. The versatility of the benzimidazole scaffold has allowed for the development of life-saving drugs across multiple therapeutic areas, including infectious diseases, gastroenterology, and agriculture. The foundational discoveries and detailed experimental work outlined in this guide have paved the way for ongoing research, with new benzimidazole derivatives continually being explored for novel applications in oncology, virology, and beyond. The rich history of this remarkable scaffold serves as both an inspiration and a practical guide for the next generation of drug discovery professionals.
References
- 1. Benzimidazole - Wikipedia [en.wikipedia.org]
- 2. ijarsct.co.in [ijarsct.co.in]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole fungicide - Wikipedia [en.wikipedia.org]
- 10. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AgroPages-The story of Benzimidazole fungicides-Agricultural news [news.agropages.com]
- 12. Research Progress on Benzimidazole Fungicides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Short History of Fungicides [apsnet.org]
- 14. Discovery and development of proton pump inhibitors - Wikipedia [en.wikipedia.org]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. Review article: the continuing development of proton pump inhibitors with particular reference to pantoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Quantum Chemical Analysis of Benzimidazole Derivatives: A Case Study of 2-Phenyl-1H-benzimidazole
Introduction
Benzimidazole and its derivatives represent a critical class of heterocyclic compounds in the fields of medicinal chemistry and materials science. Their diverse biological activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point of drug discovery and development. Understanding the electronic structure, reactivity, and spectroscopic properties of these molecules is paramount for designing novel compounds with enhanced efficacy. Quantum chemical calculations, particularly Density Functional Theory (DFT), have become an indispensable tool for elucidating these properties at the molecular level.
This technical guide provides an in-depth overview of the computational and experimental methodologies used to characterize benzimidazole derivatives. Due to a lack of specific published research on "1H-benzimidazol-2-ylmethyl 4-aminobenzoate," this paper will use the extensively studied 2-phenyl-1H-benzimidazole as a representative case study. The principles and protocols detailed herein are directly applicable to the analysis of the requested compound and other related benzimidazole structures.
Synthesis and Experimental Characterization
A foundational aspect of any quantum chemical study is the synthesis and experimental validation of the compound's structure.
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
A common and efficient method for synthesizing 2-phenyl-1H-benzimidazole involves the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Typical Protocol:
-
A solution of o-phenylenediamine (1 mmol) and benzaldehyde (1 mmol) is prepared in a suitable solvent, such as dioxane (5 mL).
-
A catalyst, for instance, 10 mol% of Ni(acac)₂, and a reducing agent like polymethylhydrosiloxane (PMHS, 150 mol%) are added to the solution.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere for a specified duration, with the reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The final product is purified using silica gel column chromatography with an appropriate eluent system (e.g., ethyl acetate/petroleum ether) to yield 2-phenyl-1H-benzimidazole as an off-white solid.
Experimental Data: Spectroscopic Characterization
Experimental spectra provide the benchmark against which computational results are validated.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the chemical structure of the synthesized compound. The chemical shifts are typically recorded in deuterated solvents like DMSO-d₆.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |
| Chemical Shift (δ, ppm) | Assignment |
| 12.92 (bs, 1H) | N-H (benzimidazole) |
| 8.19 (d, J=7.2 Hz, 2H) | Phenyl H (ortho) |
| 7.60–7.48 (m, 5H) | Phenyl H (meta, para) & Benzimidazole H |
| 7.22–7.20 (m, 2H) | Benzimidazole H |
| Data sourced from multiple studies, slight variations may exist. | |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies.
| Frequency (cm⁻¹) | Vibrational Assignment |
| ~3440 | N-H stretching |
| ~1625 | C=N stretching |
| ~1490-1550 | C=C aromatic ring stretching |
| ~1310 | C-N stretching |
| ~750 | C-H out-of-plane bending |
| Data represents typical values from literature. |
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insight into the molecular geometry, electronic structure, and reactivity.
Computational Protocol: Density Functional Theory (DFT)
DFT is a robust method for studying the electronic properties of molecules. The B3LYP functional combined with a 6-31G* or higher basis set is commonly employed for benzimidazole derivatives.
Typical Workflow:
-
Structure Optimization: The initial molecular structure of 2-phenyl-1H-benzimidazole is drawn and optimized to its lowest energy conformation using a DFT method (e.g., B3LYP/6-311G(d,p)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.
-
Electronic Property Calculation: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are calculated.
-
Data Analysis: The calculated geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties are compared with experimental data. Further analyses like Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) can be performed to understand charge distribution and reactivity.
An In-depth Technical Guide to the Potential Therapeutic Targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Disclaimer: As of November 2025, there is no publicly available research specifically detailing the biological activity or therapeutic targets of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This guide, therefore, presents a predictive analysis based on the well-documented therapeutic activities of its core chemical moieties: the 2-aminomethyl benzimidazole scaffold and the 4-aminobenzoate (para-aminobenzoic acid, PABA) ester group. This document is intended to serve as a foundational resource for researchers and drug development professionals, outlining hypothesized targets and a strategic experimental approach to elucidate the compound's therapeutic potential.
Executive Summary
This compound is a novel chemical entity that strategically combines two pharmacologically significant scaffolds. The benzimidazole ring is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast range of activities including anticancer, antimicrobial, and anthelmintic effects.[1][2] The 2-substituted benzimidazoles, in particular, are known to interact with critical cellular targets like tubulin and various kinases.[3][4][5] Concurrently, 4-aminobenzoate derivatives are recognized for their roles in antimicrobial chemotherapy and as modulators of key enzymes. This guide posits that the primary therapeutic potential of this compound likely lies in the realms of oncology and infectious diseases. The principal hypothesized targets include tubulin , receptor tyrosine kinases (RTKs) , and bacterial DNA gyrase/topoisomerase IV .
Hypothesized Therapeutic Targets and Mechanisms of Action
Anticancer Activity
The structural similarity of the benzimidazole core to purine nucleosides allows it to interact with a wide array of biological targets, including enzymes and receptors.[2]
A significant body of evidence points to benzimidazole derivatives as potent inhibitors of tubulin polymerization.[3][4][6] These agents typically bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis.[3] The 2-aminomethyl benzimidazole scaffold is integral to this activity.
Caption: Hypothesized Mechanism of Tubulin Inhibition.
Several 2-(aminomethyl)benzimidazole derivatives have been investigated as potential inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[5][7] These kinases are often overexpressed in various cancers, and their inhibition can block downstream signaling pathways crucial for cell proliferation and survival. The target compound could act as an ATP-competitive inhibitor at the kinase domain.
Caption: Potential Inhibition of RTK Signaling Pathways.
Antimicrobial Activity
The benzimidazole scaffold is a common feature in many antimicrobial agents.[1][2] The mechanism often involves the inhibition of essential bacterial enzymes. The addition of the 4-aminobenzoate moiety, a known pharmacophore in antimicrobial drugs (e.g., sulfonamides), may enhance or confer antibacterial properties.
Benzimidazole-quinolone hybrids have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication, repair, and recombination. By binding to these enzymes, the compound could induce breaks in the bacterial chromosome, leading to cell death.
Quantitative Data from Related Compounds
Direct quantitative data for this compound is unavailable. The following tables summarize data for structurally related benzimidazole derivatives to provide a benchmark for potential efficacy.
Table 1: Anticancer Activity of Related Benzimidazole Derivatives
| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Benzimidazole Carboxamides | SK-Mel-28 (Melanoma) | IC₅₀ | 2.55 | [3] |
| Benzimidazole Carboxamides | A549 (Lung) | IC₅₀ | 17.89 | [3] |
| Benzimidazole-based Tubulin Inhibitor | HeLa (Cervical) | IC₅₀ | 1.48 | [4] |
| Benzimidazole-based Tubulin Inhibitor | MCF-7 (Breast) | IC₅₀ | 1.47 | [4] |
| 1H-benzimidazol-2-yl hydrazones | MCF-7 (Breast) | IC₅₀ | Low micromolar | [8] |
| 1H-benzimidazol-2-yl hydrazones | AR-230 (Leukemia) | IC₅₀ | Low micromolar | [8] |
Table 2: Antimicrobial Activity of Related Benzimidazole Derivatives
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Benzimidazole-hydrazones | Candida species | MIC | - | [9] |
| 2-Substituted Benzimidazoles | Bacillus cereus | Inhibition Zone | >12 mm | |
| Benzimidazole Derivatives | Escherichia coli | MIC | - | |
| Benzimidazole Derivatives | Staphylococcus aureus | MIC | - | [1] |
Note: MIC values were not consistently reported in the review articles, with activity often described qualitatively.
Proposed Experimental Protocols
To systematically evaluate the therapeutic potential of this compound, a tiered experimental approach is recommended.
Caption: Proposed Experimental Workflow for Target Validation.
Tier 1: Primary Screening
-
In Vitro Anticancer Screening:
-
Protocol: Utilize the National Cancer Institute's NCI-60 human tumor cell line screen. Alternatively, a smaller panel including representative lines for lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT-116), and melanoma (e.g., SK-Mel-28) can be used.
-
Methodology: Employ a colorimetric viability assay such as MTT or MTS. Cells are seeded in 96-well plates, treated with a range of concentrations of the test compound for 48-72 hours. Absorbance is measured to determine cell viability and calculate the IC₅₀ (half-maximal inhibitory concentration).
-
-
In Vitro Antimicrobial Screening:
-
Protocol: Test the compound against a panel of clinically relevant bacteria, including Gram-positive (Staphylococcus aureus, MRSA) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) species, as well as fungal strains (Candida albicans).
-
Methodology: Determine the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to CLSI guidelines. The compound is serially diluted in 96-well plates containing microbial culture, and the lowest concentration that inhibits visible growth after incubation is recorded as the MIC.
-
Tier 2: Mechanism of Action (MoA) Elucidation
If significant activity is observed in Tier 1, proceed to MoA studies.
-
Tubulin Polymerization Assay (if anticancer activity is confirmed):
-
Protocol: Use a commercially available cell-free tubulin polymerization assay kit (e.g., fluorescence-based).
-
Methodology: Purified tubulin is incubated with the test compound in a polymerization-promoting buffer. The extent of polymerization is monitored over time by measuring the increase in fluorescence. Known inhibitors (e.g., colchicine) and enhancers (e.g., paclitaxel) should be used as controls. An IC₅₀ for polymerization inhibition can be determined.
-
-
Cell Cycle Analysis:
-
Protocol: Treat a sensitive cancer cell line (identified in Tier 1) with the compound at its IC₅₀ concentration for 24-48 hours.
-
Methodology: Cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content per cell is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). Accumulation in the G2/M phase would support a tubulin-targeting mechanism.
-
-
Kinase Inhibition Assays:
-
Protocol: Screen the compound against a panel of kinases, with a focus on RTKs like EGFR and VEGFR.
-
Methodology: Use in vitro kinase assay kits, which typically measure the phosphorylation of a substrate peptide via methods like ELISA, fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay). This will determine the compound's inhibitory activity and selectivity.
-
Conclusion
While this compound remains an uncharacterized molecule, its constituent chemical scaffolds provide a strong rationale for investigating its potential as an anticancer and/or antimicrobial agent. The most promising therapeutic targets are hypothesized to be tubulin and receptor tyrosine kinases for oncology applications, and bacterial topoisomerases for infectious diseases. The outlined experimental workflow provides a clear and logical path for researchers to systematically screen, identify, and validate the therapeutic potential and mechanism of action of this novel compound. The data from related structures suggest that potent activity in the low micromolar range is an achievable outcome.
References
- 1. isca.me [isca.me]
- 2. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chemrevlett.com [chemrevlett.com]
- 6. researchgate.net [researchgate.net]
- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for the Laboratory Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The ester functional group, when combined with the benzimidazole scaffold, can modulate the compound's physicochemical properties, such as solubility and bioavailability. This document provides a detailed two-step protocol for the laboratory synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound of interest for screening in drug discovery programs. The synthesis involves the initial preparation of the key intermediate, 2-(chloromethyl)-1H-benzimidazole, followed by its esterification with 4-aminobenzoic acid.
Overall Reaction Scheme
The synthesis is performed in two primary stages:
-
Step 1: Phillips Condensation - Synthesis of 2-(chloromethyl)-1H-benzimidazole from o-phenylenediamine and chloroacetic acid.
-
Step 2: Nucleophilic Substitution - Esterification of 2-(chloromethyl)-1H-benzimidazole with potassium 4-aminobenzoate (formed in situ) to yield the final product.
Figure 1: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
This procedure is adapted from the well-established Phillips condensation method.[1][2]
Materials:
-
o-Phenylenediamine
-
Chloroacetic Acid
-
4N Hydrochloric Acid (HCl)
-
Ammonium Hydroxide solution (or 10% Sodium Hydroxide)
-
Methanol
-
Standard reflux apparatus, magnetic stirrer, filtration apparatus.
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine o-phenylenediamine (e.g., 5.4 g, 0.05 mol) and chloroacetic acid (e.g., 5.7 g, 0.06 mol).
-
Add 100 mL of 4N hydrochloric acid to the flask.
-
Heat the mixture to reflux and maintain for 4-6 hours with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-cold water.
-
While stirring vigorously, slowly add ammonium hydroxide solution (or another suitable base) dropwise until the pH of the solution reaches 8-9.
-
A precipitate will form. Continue stirring in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold water.
-
Dry the crude product. For purification, recrystallize the solid from methanol to obtain 2-(chloromethyl)-1H-benzimidazole as a crystalline solid.
Step 2: Synthesis of this compound
This procedure involves a nucleophilic substitution reaction where the carboxylate of 4-aminobenzoic acid displaces the chloride from the intermediate synthesized in Step 1.[3]
Materials:
-
2-(chloromethyl)-1H-benzimidazole (from Step 1)
-
4-Aminobenzoic Acid (PABA)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Potassium Iodide (KI)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Microwave reactor (optional) or standard heating/stirring apparatus.
Procedure:
-
In a microwave-safe reaction vessel or a round-bottom flask, add 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add 20 mL of anhydrous dimethylformamide (DMF) and stir the suspension at room temperature for 30 minutes.
-
Add a catalytic amount (a pinch) of potassium iodide (KI).
-
Add 4-aminobenzoic acid (1.37 g, 10 mmol) to the reaction mixture.
-
Microwave Method: Seal the vessel and heat in a microwave reactor at a medium-low power level for 3-5 minutes. Conventional Method: Heat the mixture at 60-80 °C with stirring for 4-8 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Data Presentation
Table 1: Summary of Reactants and Conditions
| Step | Reactant 1 | Reactant 2 | Key Reagents | Solvent | Temperature | Time | Typical Yield |
|---|---|---|---|---|---|---|---|
| 1 | o-Phenylenediamine | Chloroacetic Acid | 4N HCl | Water | Reflux (~100 °C) | 4-6 h | 80-85%[2] |
| 2 | 2-(chloromethyl)-1H-benzimidazole | 4-Aminobenzoic Acid | K₂CO₃, KI | DMF | 60-80 °C or MW | 3-5 min (MW) / 4-8 h (Conv.) | Not Reported |
Table 2: Expected Characterization Data for this compound
| Property | Expected Value / Observation |
|---|---|
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported; expected to be a distinct melting point upon purification. |
| IR (KBr, cm⁻¹) | ~3450-3350 (N-H stretch, amine), ~3200 (N-H stretch, imidazole), ~1710 (C=O stretch, ester), ~1600 (C=C stretch, aromatic), ~1270 (C-O stretch, ester) |
| ¹H NMR (DMSO-d₆) | Expected signals: δ ~5.5-6.0 (s, 2H, -CH₂-), δ ~6.6-8.0 (m, aromatic protons from both rings), δ ~12.5 (br s, 1H, imidazole N-H) |
| ¹³C NMR (DMSO-d₆) | Expected signals: δ ~65 (-CH₂-), δ ~110-155 (aromatic and imidazole carbons), δ ~166 (C=O, ester) |
| Mass Spec (ESI-MS) | Expected m/z for [M+H]⁺: 268.10 |
Mandatory Visualizations
Experimental Workflow Diagram
Figure 2: Detailed experimental workflow for the synthesis.
Logical Relationship Diagram (Reaction Mechanism)
Figure 3: Logical flow of the key chemical transformations.
References
Application Notes and Protocols for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Potential Antimicrobial Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds recognized for their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The fused benzene and imidazole rings in their core structure allow for diverse substitutions, leading to varied pharmacological profiles.[4] This document provides detailed application notes and experimental protocols for the investigation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a potential antimicrobial agent. While specific data for this exact compound is limited in publicly available literature, the provided protocols and data from closely related benzimidazole derivatives will serve as a comprehensive guide for its evaluation.
The proposed mechanism of action for many benzimidazole derivatives as antimicrobial agents involves the inhibition of essential cellular processes in microorganisms, such as nucleic acid synthesis or cell wall formation, leading to the disruption of cell growth and viability.[4][5]
Data Presentation
The following tables summarize representative antimicrobial activity and cytotoxicity data for benzimidazole derivatives structurally related to this compound. This data is intended to provide a comparative baseline for the evaluation of the target compound.
Table 1: Minimum Inhibitory Concentration (MIC) of Related Benzimidazole Derivatives
| Compound Type | Test Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 2-Substituted Benzimidazoles | Staphylococcus aureus | 50 | Ciprofloxacin | - |
| 2-Substituted Benzimidazoles | Escherichia coli | 50 | Ciprofloxacin | - |
| Benzimidazole-hydrazones | Candida albicans | 15.62 - 125 | Ketoconazole | - |
| Benzimidazole-pyrazoles | Micrococcus luteus | 7.81 | Ciprofloxacin | 7.81 |
| Benzimidazole-pyrazoles | Escherichia coli | 7.81 | Ciprofloxacin | 7.81 |
Note: Data is compiled from various sources on different benzimidazole derivatives and should be used for comparative purposes only.[1][6]
Table 2: Cytotoxicity Data (IC50) of Related Benzimidazole Derivatives
| Compound Type | Cell Line | IC50 (µM) |
| Benzimidazole-hydrazones | Artemia salina | 126.33 - 368.72 |
| Benzimidazole derivatives | - | - |
Note: Cytotoxicity can vary significantly based on the specific derivative and cell line used.[6]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[7][8][9][10]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound (test compound)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (broth only)
-
Spectrophotometer (for measuring optical density at 600 nm)
-
Incubator (37°C)
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick a few colonies of the test bacterium from an agar plate and inoculate into a tube containing 3-5 mL of MHB.
-
Incubate the culture at 37°C for 2-6 hours until it reaches the exponential growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Adjust the bacterial suspension with sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the test compound dilutions.
-
Include a positive control (broth with bacteria and a standard antibiotic) and a negative control (broth with bacteria only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
-
Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
This protocol is a continuation of the MIC assay to determine the bactericidal effect of the compound.[11][12][13]
Materials:
-
MIC plate from Protocol 1
-
Nutrient agar plates
-
Sterile pipette tips
-
Incubator (37°C)
Procedure:
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10-15 µL aliquot.
-
Spot-inoculate the aliquot onto a fresh nutrient agar plate.
-
-
Incubation:
-
Incubate the agar plates at 37°C for 18-24 hours.
-
-
Interpretation of Results:
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by the absence of bacterial growth on the agar plate.
-
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol outlines the use of the MTT assay to evaluate the cytotoxicity of the compound on a mammalian cell line.[14][15][16]
Materials:
-
96-well cell culture plates
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
-
Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-treatment control.
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
-
Visualizations
The following diagrams illustrate the experimental workflow and a generalized signaling pathway for the antimicrobial action of benzimidazole derivatives.
Caption: Experimental workflow for antimicrobial and cytotoxicity testing.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 3. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of a new series of benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. Determination of the MIC and minimum bactericidal concentration (MBC). [bio-protocol.org]
- 13. microchemlab.com [microchemlab.com]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. broadpharm.com [broadpharm.com]
Application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in Cancer Research: A General Guideline Based on Structurally Related Benzimidazole Derivatives
Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific application of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in cancer research. The following application notes and protocols are therefore based on the well-documented anticancer properties of structurally related benzimidazole derivatives. These should be regarded as a general framework for the initial investigation of this specific compound.
Application Notes
Introduction:
The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer effects. Numerous benzimidazole derivatives have been reported to exhibit cytotoxicity against a wide range of cancer cell lines through various mechanisms of action. These mechanisms often include the induction of apoptosis, cell cycle arrest, and inhibition of key cellular targets such as tubulin, kinases, and topoisomerases.
The compound this compound contains the core benzimidazole structure, suggesting it may possess similar anticancer properties. The 4-aminobenzoate moiety could also influence its biological activity and target interactions. The following notes outline potential applications and research directions for this compound in oncology.
Potential Anticancer Applications:
Based on the activities of related compounds, this compound could be investigated as a potential therapeutic agent for various cancers, including but not limited to:
-
Breast Cancer: Several benzimidazole derivatives have demonstrated significant activity against breast cancer cell lines, including triple-negative subtypes.
-
Lung Cancer: Non-small cell lung cancer is a common target for novel benzimidazole compounds.
-
Colorectal Cancer: The antiproliferative and pro-apoptotic effects of benzimidazoles have been documented in colorectal cancer models.
-
Leukemia: Certain derivatives have shown promise in hematological malignancies.
Postulated Mechanisms of Action:
The anticancer activity of this compound could be mediated by one or more of the following pathways, which are common for this class of compounds:
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. This is often characterized by the activation of caspases and DNA fragmentation.
-
Cell Cycle Arrest: It may cause a halt in the cell cycle progression at various checkpoints (e.g., G2/M or S phase), thereby preventing cancer cell proliferation.
-
Inhibition of Tubulin Polymerization: Like some established anticancer drugs, it might interfere with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe.
-
Kinase Inhibition: The benzimidazole scaffold is known to interact with the ATP-binding site of various kinases involved in cancer cell signaling, such as EGFR, VEGFR, or BRAF.
-
Topoisomerase Inhibition: The compound could potentially inhibit topoisomerase enzymes, leading to DNA damage and cell death.
Data Presentation
The following table is a template for summarizing quantitative data from in vitro anticancer screening of this compound.
| Cell Line | Cancer Type | IC₅₀ (µM) | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Data | Data | Data | Data |
| MDA-MB-231 | Breast Adenocarcinoma | Data | Data | Data | Data |
| A549 | Non-Small Cell Lung Cancer | Data | Data | Data | Data |
| HCT116 | Colorectal Carcinoma | Data | Data | Data | Data |
| K562 | Chronic Myelogenous Leukemia | Data | Data | Data | Data |
Table 1: In Vitro Anticancer Activity of this compound. IC₅₀: Half-maximal inhibitory concentration; GI₅₀: 50% growth inhibition; TGI: Total growth inhibition; LC₅₀: 50% lethal concentration. Data should be obtained from dose-response studies.
Experimental Protocols
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the viability of cancer cells and to calculate the IC₅₀ value.
-
Methodology:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.01 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value using appropriate software.
-
2. Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.
-
Analyze the stained cells using a flow cytometer. The distribution of cells in four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will be determined.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis for Apoptosis and Cell Cycle-Related Proteins
-
Objective: To investigate the molecular mechanism of action by analyzing the expression of key proteins.
-
Methodology:
-
Treat cells with the compound and prepare total cell lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53, p21, Cyclin B1, CDK1).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Mandatory Visualizations
Figure 1: A generalized workflow for the in vitro evaluation of this compound's anticancer properties.
Figure 2: A postulated signaling pathway for apoptosis induction by a benzimidazole derivative via the intrinsic pathway.
Figure 3: A potential mechanism for G2/M cell cycle arrest induced by a benzimidazole derivative.
Application Notes and Protocols: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a heterocyclic organic compound featuring a benzimidazole core linked to a 4-aminobenzoate moiety. The benzimidazole scaffold is a prominent pharmacophore and a versatile building block for fluorescent chemosensors due to its unique electronic properties, structural rigidity, and ability to participate in various fluorescence modulation mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). The 4-aminobenzoate group can further influence the photophysical properties and provide a potential binding site for analytes.
This document outlines the potential applications of this compound as a fluorescent probe, along with detailed protocols for its synthesis, characterization, and use in fluorescence-based assays.
Potential Applications
Based on the functionalities of the benzimidazole and 4-aminobenzoate moieties, this probe is hypothesized to be applicable in the following areas:
-
pH Sensing: The nitrogen atoms in the benzimidazole ring can be protonated or deprotonated in response to pH changes, which can significantly alter the fluorescence properties of the molecule, making it a potential candidate for monitoring pH in biological and environmental systems.[1][2]
-
Metal Ion Detection: The lone pair of electrons on the nitrogen atoms of the benzimidazole ring and the amino group of the 4-aminobenzoate can act as coordination sites for various metal ions.[3] This interaction can lead to fluorescence quenching or enhancement, enabling the selective detection of specific metal ions such as Zn²⁺, Cu²⁺, or Co²⁺.[3][4]
-
Anion Sensing: The N-H proton of the benzimidazole can act as a hydrogen bond donor, allowing for potential interaction with anions, leading to a detectable change in fluorescence.
-
Bioimaging: If the probe exhibits favorable photophysical properties such as high quantum yield, photostability, and cell permeability, it could be utilized for fluorescence imaging of relevant analytes within living cells.
Data Presentation: Photophysical Properties of Analogous Benzimidazole Probes
The following table summarizes typical photophysical properties observed for benzimidazole-based fluorescent probes. These values are provided as a reference for the expected performance of this compound.
| Property | Value | Conditions | Reference Compound |
| Excitation Wavelength (λex) | 320 - 380 nm | Varies with solvent and analyte | Generic Benzimidazole Derivative |
| Emission Wavelength (λem) | 400 - 550 nm | Varies with solvent and analyte | Generic Benzimidazole Derivative |
| Quantum Yield (Φ) | 0.1 - 0.8 | In a suitable solvent (e.g., Ethanol, DMSO) | Generic Benzimidazole Derivative |
| Stokes Shift | 80 - 150 nm | Calculated from λex and λem | Generic Benzimidazole Derivative |
| Molar Extinction Coefficient (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ | At λex in a specified solvent | Generic Benzimidazole Derivative |
| Detection Limit (LOD) | 10 nM - 10 µM | For a specific analyte (e.g., Zn²⁺) | Benzimidazole-based Zn²⁺ probe[4] |
Experimental Protocols
Synthesis of this compound
This is a proposed synthetic route based on established methods for the synthesis of similar benzimidazole derivatives.
Materials:
-
o-Phenylenediamine
-
(4-aminobenzoyloxy)acetic acid
-
Polyphosphoric acid (PPA) or 4M HCl
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Condensation Reaction: In a round-bottom flask, dissolve equimolar amounts of o-phenylenediamine and (4-aminobenzoyloxy)acetic acid in polyphosphoric acid (PPA).
-
Heat the reaction mixture at 150-180°C for 4-6 hours with constant stirring. Alternatively, the reaction can be carried out by refluxing in 4M HCl.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
A precipitate of the crude product should form.
-
Purification: Filter the crude product and wash it thoroughly with water.
-
Dry the crude product under vacuum.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized this compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
General Protocol for Fluorescence Measurements
Materials:
-
Synthesized this compound
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, acetonitrile)
-
Buffer solutions of various pH
-
Stock solutions of metal salts or other analytes of interest
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.
-
Working Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the desired experimental buffer or solvent.
-
Excitation and Emission Spectra:
-
Place the working solution of the probe in a quartz cuvette.
-
Record the absorption spectrum using a UV-Vis spectrophotometer to determine the optimal excitation wavelength (λex), which is typically the wavelength of maximum absorption.
-
Using a fluorometer, excite the sample at the determined λex and record the emission spectrum to find the wavelength of maximum emission (λem).
-
-
Fluorescence Titration:
-
To the cuvette containing the working solution of the probe, add incremental amounts of the analyte stock solution.
-
After each addition, gently mix the solution and record the fluorescence emission spectrum.
-
Plot the change in fluorescence intensity at λem against the concentration of the analyte.
-
-
Selectivity and Interference Studies:
-
Prepare solutions of the probe containing the target analyte in the presence of other potentially interfering species.
-
Measure the fluorescence response and compare it to the response of the probe with the target analyte alone to assess selectivity.
-
-
Determination of Quantum Yield:
-
The fluorescence quantum yield (Φ) can be determined using a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Visualization of Workflows and Mechanisms
Experimental Workflow for Probe Evaluation
Caption: General workflow for the synthesis, characterization, and evaluation of a novel fluorescent probe.
Proposed Sensing Mechanism: Metal Ion Detection via PET Quenching
Caption: Proposed mechanism for metal ion detection leading to fluorescence quenching via Photoinduced Electron Transfer (PET).
References
Application Notes and Protocols for Efficacy Testing of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
For Research Use Only.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][2][3] This document outlines a comprehensive experimental framework for evaluating the therapeutic efficacy of a novel benzimidazole compound, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The following protocols are designed for researchers in drug discovery and development to conduct a thorough preclinical assessment of this compound, focusing on its potential as an anticancer agent.
Compound Information
-
Compound Name: this compound
-
Chemical Structure:
-
Presumed Mechanism of Action: Based on the benzimidazole scaffold, potential mechanisms include disruption of microtubule polymerization, inhibition of key signaling pathways involved in cell proliferation and survival, and induction of apoptosis.
Experimental Workflow
The overall workflow for testing the efficacy of this compound is depicted below. The process begins with in vitro screening to determine cytotoxicity and preliminary mechanism of action, followed by more complex 3D cell culture models, and finally, in vivo validation using animal models.
Figure 1: A comprehensive workflow for the preclinical evaluation of this compound.
In Vitro Efficacy Protocols
A variety of in vitro assays are essential for the initial screening and characterization of anticancer drug candidates.[4][5] These assays help to determine the compound's cytotoxic potential and provide insights into its mechanism of action.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound in various cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, MDA-MB-231, HT-29) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the compound.
Protocol:
-
Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
Objective: To determine the effect of the compound on cell cycle progression.
Protocol:
-
Treat cells with the compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubate for 30 minutes at 37°C.
-
Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.
In Vivo Efficacy Protocol
Xenograft models using immunodeficient mice are standard for in vivo assessment of anticancer drug efficacy.[6][7] Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) can be utilized.[8][9]
Xenograft Tumor Model
Objective: To evaluate the anti-tumor activity of the compound in a living organism.
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).[6]
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at predetermined doses and schedules. The control group receives the vehicle.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
Data Presentation
Quantitative data from the efficacy studies should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast | Data |
| MDA-MB-231 | Breast | Data |
| HT-29 | Colon | Data |
| A549 | Lung | Data |
| HFF | Normal Fibroblast | Data |
Table 2: In Vivo Anti-tumor Efficacy in Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | Data | - |
| Compound X (Low Dose) | e.g., 10 mg/kg, daily | Data | Data |
| Compound X (High Dose) | e.g., 30 mg/kg, daily | Data | Data |
| Positive Control | e.g., Doxorubicin | Data | Data |
Signaling Pathway Analysis
To elucidate the mechanism of action, it is crucial to investigate the compound's effect on key cancer-related signaling pathways.
Figure 2: A conceptual diagram of the potential signaling pathways affected by the compound.
Disclaimer: These protocols are intended as a general guide. Specific experimental conditions, such as cell densities, compound concentrations, and treatment times, may need to be optimized for different cell lines and experimental systems.
References
- 1. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Preclinical GLP Research Services by Altogen Labs. - Altogen Labs [altogenlabs.com]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. startresearch.com [startresearch.com]
Application Notes and Protocols for In Vitro Assay Development of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a comprehensive strategy for the in vitro assay development of a novel compound, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The following protocols are designed to establish a primary screening assay to determine the cytotoxic potential of the compound and subsequent secondary assays to elucidate its mechanism of action. The workflow is structured to facilitate the identification of promising drug candidates for further development.[6]
Experimental Workflow
The overall workflow for the in vitro assay development of this compound is depicted below. It begins with a primary high-throughput screening to assess cytotoxicity, followed by secondary assays to validate hits and investigate the mechanism of action, and culminates in target identification and validation.
Primary Screening: Cytotoxicity Assay
The initial step in evaluating a novel compound is to determine its cytotoxic effect on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[1][2]
Protocol: MTT Cytotoxicity Assay
This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HeLa - cervical cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations.
-
Compound Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation:
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| A549 | [Insert Value] | [Insert Value] |
| MCF-7 | [Insert Value] | [Insert Value] |
| HeLa | [Insert Value] | [Insert Value] |
Secondary Assays: Mechanism of Action
Once the cytotoxic potential is established, secondary assays are crucial to understand how the compound induces cell death. Common mechanisms for anticancer agents include the induction of apoptosis and cell cycle arrest.[1]
Protocol: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Data Presentation:
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [InsertValue] | [Insert Value] | [Insert Value] |
Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Data Presentation:
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC50) | [Insert Value] | [Insert Value] | [Insert Value] |
Potential Signaling Pathway
Based on the known activities of benzimidazole derivatives, this compound might exert its anticancer effects by modulating key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Conclusion
This document provides a foundational framework for the in vitro evaluation of this compound. The outlined protocols for primary cytotoxicity screening and secondary mechanism-of-action studies will enable a thorough initial characterization of the compound's biological activity. The presented workflow and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison, facilitating the drug discovery and development process.
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 6. charnwooddiscovery.com [charnwooddiscovery.com]
Application Notes and Protocols for in vivo Evaluation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a novel compound belonging to the benzimidazole class of molecules. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their structural similarity to naturally occurring biomolecules, which imparts them with a wide range of pharmacological activities.[1][2] This diverse bioactivity includes anti-inflammatory, analgesic, antimicrobial, antiviral, and anticancer properties.[1][2][] The therapeutic potential of benzimidazoles stems from their ability to interact with various biological targets, including enzymes like cyclooxygenases (COX) and kinases, as well as receptors and proteins involved in cellular signaling pathways.[1][] Given the established pharmacological profile of the benzimidazole scaffold, this compound is a promising candidate for investigation as a potential therapeutic agent, particularly for its anti-inflammatory and analgesic effects.
These application notes provide a comprehensive overview of the recommended animal models and detailed experimental protocols for the preclinical evaluation of this compound. The described models are well-established and widely used in pharmacology to assess the efficacy of novel compounds.
Predicted Therapeutic Applications and Supporting Rationale
Based on the extensive literature on benzimidazole derivatives, this compound is predicted to exhibit the following primary therapeutic activities:
-
Anti-inflammatory Activity: Many benzimidazole derivatives have demonstrated potent anti-inflammatory effects.[1][4] Their mechanism of action often involves the inhibition of key inflammatory mediators. Some derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key players in the inflammatory response.[1][] Furthermore, certain benzimidazoles can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[]
-
Analgesic Activity: The anti-inflammatory properties of benzimidazoles are closely linked to their analgesic effects, as inflammation is a major cause of pain. By reducing inflammation, these compounds can alleviate pain. Some benzimidazole derivatives may also exert their analgesic effects through central nervous system mechanisms, although this is less commonly reported than their anti-inflammatory actions.[1][2]
Animal Models for Efficacy Testing
The selection of appropriate animal models is critical for the preclinical evaluation of a new chemical entity. For this compound, the following models are recommended to assess its potential anti-inflammatory and analgesic properties.
Models for Anti-inflammatory Activity
-
Carrageenan-Induced Paw Edema in Rats: This is a widely used and highly reproducible model for evaluating acute inflammation.[5][6] Carrageenan, a phlogistic agent, induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators.
-
Croton Oil-Induced Ear Edema in Mice: This model is suitable for assessing the topical and systemic anti-inflammatory activity of compounds.[7][8] Croton oil induces a significant inflammatory response characterized by edema and cellular infiltration.
Models for Analgesic Activity
-
Formalin Test in Mice: This model is used to assess both acute and chronic pain.[9] Formalin injection induces a biphasic pain response: an early neurogenic phase followed by a later inflammatory phase, making it useful for differentiating between central and peripheral analgesic mechanisms.
-
Acetic Acid-Induced Writhing Test in Mice: This is a simple and sensitive screening method for peripheral analgesic activity.[10] Intraperitoneal injection of acetic acid causes visceral pain, leading to characteristic writhing movements.
Experimental Protocols
The following are detailed protocols for the recommended animal models. All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Protocol 1: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of this compound on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
Oral gavage needles
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Grouping: Divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin, 10 mg/kg)
-
Group III-V: Test compound (e.g., 10, 20, 40 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Presentation:
| Group | Dose (mg/kg) | Paw Volume (mL) at 0h | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition at 3h |
| Vehicle Control | - | 0 | |||||
| Indomethacin | 10 | ||||||
| Test Compound | 10 | ||||||
| Test Compound | 20 | ||||||
| Test Compound | 40 |
Protocol 2: Acetic Acid-Induced Writhing Test in Mice
Objective: To evaluate the peripheral analgesic effect of this compound.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Acetic acid (0.6% v/v in saline)
-
Aspirin (positive control)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Syringes and needles
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Aspirin, 100 mg/kg)
-
Group III-V: Test compound (e.g., 25, 50, 100 mg/kg)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL of 0.6% acetic acid solution intraperitoneally.
-
Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group using the formula: % Inhibition = [(Wc - Wt) / Wc] * 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Data Presentation:
| Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 0 | |
| Aspirin | 100 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Test Compound | 100 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for in vivo anti-inflammatory and analgesic screening.
Potential Signaling Pathway
Caption: Hypothesized mechanism of action via COX inhibition.
References
- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 5. asianjpr.com [asianjpr.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. ijpras.com [ijpras.com]
Application Notes & Protocols: Formulation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
1H-benzimidazol-2-ylmethyl 4-aminobenzoate is a novel investigational compound that combines the structural features of a benzimidazole moiety, known for its diverse pharmacological activities, with 4-aminobenzoic acid (PABA), a molecule with its own biological significance.[1][2] Benzimidazole derivatives often exhibit promising therapeutic potential but can be limited by poor aqueous solubility and bioavailability.[3][4] This document outlines a comprehensive approach to the formulation of this compound into a nanoparticle-based drug delivery system designed to overcome these limitations and enhance its therapeutic efficacy. The protocols provided herein cover the synthesis of the compound, its encapsulation into polymeric nanoparticles, and the subsequent in vitro characterization of the formulation.
I. Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process involving the reaction of o-phenylenediamine with 2-chloro-N-(4-(methoxycarbonyl)phenyl)acetamide, followed by ester hydrolysis. A plausible synthetic route is outlined below.
Experimental Protocol: Synthesis of this compound
Materials:
-
o-phenylenediamine
-
Ethyl chloroacetate
-
4-aminobenzoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Methanol
-
Sodium bicarbonate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of 2-(chloromethyl)-1H-benzimidazole: A solution of o-phenylenediamine (1 equivalent) in methanol is cooled to 0°C. Ethyl chloroacetate (1.1 equivalents) is added dropwise, and the reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel.
-
Synthesis of this compound: To a solution of 2-(chloromethyl)-1H-benzimidazole (1 equivalent) and 4-aminobenzoic acid (1.2 equivalents) in DCM, DCC (1.5 equivalents) and a catalytic amount of DMAP are added. The reaction mixture is stirred at room temperature for 48 hours. The reaction mixture is filtered to remove the dicyclohexylurea byproduct. The filtrate is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
II. Formulation of Polymeric Nanoparticles
To improve the solubility and bioavailability of this compound, it can be encapsulated into biodegradable polymeric nanoparticles using the solvent evaporation method.[5] Poly(lactic-co-glycolic acid) (PLGA) is a suitable polymer for this purpose due to its biocompatibility and tunable degradation kinetics.
Experimental Protocol: Preparation of this compound-Loaded PLGA Nanoparticles
Materials:
-
This compound
-
PLGA (50:50, inherent viscosity 0.55-0.75 dL/g)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 10 mL of the aqueous phase and sonicate on ice for 2 minutes at 40% amplitude to form an oil-in-water (O/W) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Table 1: Physicochemical Characterization of Nanoparticle Formulations
| Formulation Code | Polymer | Drug:Polymer Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) |
| F1 | PLGA | 1:10 | 180 ± 5.2 | 0.15 ± 0.02 | -25.3 ± 1.8 | 85.2 ± 3.5 | 7.7 ± 0.3 |
| F2 | PLGA | 1:5 | 210 ± 6.8 | 0.21 ± 0.03 | -22.1 ± 2.1 | 78.5 ± 4.1 | 13.1 ± 0.5 |
III. In Vitro Drug Release Studies
The in vitro release of this compound from the PLGA nanoparticles is a critical parameter to assess the formulation's ability to provide sustained drug delivery.
Experimental Protocol: In Vitro Drug Release Assay
Materials:
-
Lyophilized this compound-loaded PLGA nanoparticles
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (MWCO 10 kDa)
Procedure:
-
Disperse 10 mg of the lyophilized nanoparticles in 2 mL of PBS (pH 7.4).
-
Transfer the nanoparticle suspension into a dialysis bag.
-
Place the dialysis bag in a beaker containing 50 mL of PBS (pH 7.4) maintained at 37°C with gentle stirring.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh PBS.
-
Analyze the collected samples for drug content using a validated UV-Vis spectrophotometric or HPLC method.
Table 2: In Vitro Cumulative Drug Release Profile
| Time (hours) | Formulation F1 (% Cumulative Release) |
| 0 | 0 |
| 1 | 5.2 ± 0.8 |
| 4 | 15.8 ± 1.5 |
| 8 | 28.4 ± 2.1 |
| 12 | 39.1 ± 2.5 |
| 24 | 55.6 ± 3.2 |
| 48 | 72.3 ± 4.0 |
| 72 | 85.1 ± 4.5 |
IV. Cellular Uptake and Cytotoxicity Assays
To evaluate the potential of the formulated nanoparticles for cancer therapy, in vitro studies on a relevant cancer cell line (e.g., MCF-7 breast cancer cells) are essential.
Experimental Protocol: Cell Viability (MTT) Assay
Materials:
-
MCF-7 cells
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
Free this compound
-
This compound-loaded PLGA nanoparticles
-
Blank PLGA nanoparticles
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of free drug, drug-loaded nanoparticles, and blank nanoparticles for 48 hours.
-
After incubation, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Table 3: In Vitro Cytotoxicity (IC50 Values)
| Compound/Formulation | IC50 on MCF-7 cells (µM) |
| Free this compound | 25.8 ± 2.3 |
| F1 Nanoparticles | 12.5 ± 1.7 |
V. Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Proposed mechanism of action in cancer cells.
The formulation of this compound into PLGA nanoparticles presents a viable strategy to enhance its drug delivery properties. The provided protocols offer a systematic approach for the synthesis, formulation, and in vitro evaluation of this novel compound. The data suggests that the nanoparticle formulation improves the cytotoxic potential of the drug, likely through enhanced cellular uptake and sustained intracellular drug release. Further in vivo studies are warranted to validate these findings and to explore the full therapeutic potential of this formulation.
References
- 1. Emerging Role of Benzimidazole-Loaded Nanoparticles in Targeted Drug Delivery and Cancer Therapy: A review | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Single Crystal Growth of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the single crystal growth of benzimidazole derivatives, an important class of compounds in medicinal chemistry and materials science. The quality of single crystals is paramount for unambiguous structure determination via X-ray diffraction, which is crucial for understanding structure-activity relationships and for rational drug design.
Introduction to Crystallization of Benzimidazole Derivatives
Benzimidazole derivatives exhibit a wide range of pharmacological activities. Their planar structure and capacity for hydrogen bonding and π-π stacking interactions significantly influence their crystal packing.[1][2][3] The choice of crystallization technique and solvent system is critical for obtaining high-quality single crystals suitable for X-ray analysis. Common challenges include the formation of amorphous precipitates, polycrystalline aggregates, or crystals that are too small or poorly formed.
This guide outlines the most effective techniques for growing single crystals of benzimidazole derivatives: Slow Evaporation, Vapor Diffusion, and Hydrothermal Synthesis.
Key Crystallization Techniques
Slow Evaporation Solution Growth Technique
This is the most straightforward and widely used method for growing single crystals of organic compounds, including benzimidazole derivatives.[4][5] The principle relies on slowly increasing the concentration of the solute in a solution to the point of supersaturation, leading to nucleation and crystal growth.
Workflow for Slow Evaporation Technique
Caption: Workflow for the slow evaporation single crystal growth method.
Experimental Protocol: Slow Evaporation
-
Solvent Selection:
-
Choose a solvent or solvent mixture in which the benzimidazole derivative has moderate solubility. Highly soluble compounds may yield small crystals, while poorly soluble ones may not crystallize at all.
-
Refer to Table 1 for solubility data of benzimidazole in various solvents. Common solvents for benzimidazole derivatives include methanol, ethanol, acetone, and dichloromethane.[4][6]
-
For a two-solvent system, dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until slight turbidity appears. The good solvent should ideally be more volatile.
-
-
Preparation of the Saturated Solution:
-
In a clean glass vial or beaker, dissolve the benzimidazole derivative (typically 10-50 mg) in a minimal amount of the chosen solvent.
-
Gently warm the solution if necessary to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel.
-
-
Crystallization:
-
Cover the vessel with parafilm or a cap with a few needle holes to allow for slow evaporation. The rate of evaporation is critical; slower rates generally produce higher quality crystals.
-
Place the vessel in a vibration-free environment at a constant temperature.
-
Monitor the vessel periodically for crystal growth. This may take several days to weeks.
-
-
Crystal Harvesting:
-
Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Wash the crystals with a small amount of the cold anti-solvent or a solvent in which the compound is sparingly soluble.
-
Dry the crystals on a filter paper.
-
Vapor Diffusion Technique
Vapor diffusion is another popular method, particularly for small quantities of material.[7][8] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound, gradually decreasing the solubility and inducing crystallization.
Experimental Setup for Vapor Diffusion (Hanging Drop)
Caption: Schematic of the hanging drop vapor diffusion setup.
Experimental Protocol: Vapor Diffusion (Hanging Drop)
-
Solvent and Anti-solvent Selection:
-
Dissolve the benzimidazole derivative in a solvent in which it is highly soluble. This solvent should have a relatively low vapor pressure.
-
Choose an anti-solvent in which the compound is poorly soluble. The anti-solvent should be more volatile than the solvent.
-
Refer to Table 2 for common solvent/anti-solvent pairs.
-
-
Preparation of the Setup:
-
Add the anti-solvent (e.g., 0.5 - 1.0 mL) to the reservoir of a crystallization plate well or a small beaker.
-
On a clean glass coverslip, place a small drop (2-5 µL) of the concentrated solution of the benzimidazole derivative.
-
If using a precipitant solution, mix the compound solution with the precipitant in the drop.
-
-
Crystallization:
-
Invert the coverslip and place it over the reservoir, sealing the well with vacuum grease to create an airtight chamber.[[“]]
-
The anti-solvent vapor will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases.
-
Place the setup in a stable, vibration-free environment.
-
-
Crystal Harvesting:
-
Monitor for crystal growth over several days to weeks.
-
Once suitable crystals have formed, carefully remove the coverslip and harvest the crystals from the drop.
-
Quickly rinse the crystals with the anti-solvent and dry them.
-
Hydrothermal Synthesis
Hydrothermal synthesis is particularly useful for compounds that are sparingly soluble in common organic solvents at room temperature. This method involves crystallization from a hot, high-pressure aqueous solution.
Experimental Protocol: Hydrothermal Synthesis
-
Reactant Preparation:
-
Place the benzimidazole derivative and a suitable solvent (often water or a water/co-solvent mixture) into a Teflon-lined stainless steel autoclave.
-
The choice of co-solvent and any additives (e.g., mineralizers) will depend on the specific derivative.
-
-
Crystallization:
-
Seal the autoclave and place it in an oven.
-
Heat the autoclave to a specific temperature (typically 120-200 °C) and maintain it for a set period (hours to days).
-
Slowly cool the autoclave to room temperature. The slow cooling allows for the formation of single crystals.
-
-
Crystal Harvesting:
-
Once cooled, carefully open the autoclave.
-
Collect the crystals by filtration, wash them with water and a suitable organic solvent, and air dry.
-
Data Presentation
Table 1: Solubility of Benzimidazole in Various Solvents
| Solvent | Solubility ( g/100g solvent) at 298.15 K |
| Water | Low |
| Methanol | High |
| Ethanol | Freely soluble[3] |
| 1-Propanol | High[10] |
| 1-Butanol | High[10] |
| 1-Hexanol | Moderate[10] |
| Acetone | Moderate |
| Dichloromethane | Low[4] |
| Toluene | Low[4] |
| Diethyl Ether | Sparingly soluble[3] |
| Benzene | Practically insoluble[3] |
| Petroleum Ether | Practically insoluble[3] |
Note: Solubility of specific derivatives may vary. This table serves as a general guideline.
Table 2: Common Solvent/Anti-solvent Systems for Vapor Diffusion
| Solvent (Good) | Anti-solvent (Poor) |
| Dichloromethane | Pentane, Hexane, Cyclopentane[11] |
| Chloroform | Hexane |
| Tetrahydrofuran | Hexane, Cyclohexane[11] |
| Acetone | Hexane, Water |
| Methanol | Diethyl ether, Water |
| Ethanol | Diethyl ether, Water, Cyclohexane[11] |
| Acetonitrile | Tetrahydropyran[11] |
Troubleshooting Common Crystallization Problems
Logical Flow for Troubleshooting Crystallization
Caption: A logical workflow for troubleshooting common issues in single crystal growth.
| Problem | Possible Cause | Suggested Solution |
| No crystals form | Solution is not supersaturated. | Allow more solvent to evaporate; add a small amount of anti-solvent; or prepare a more concentrated solution. |
| Compound is too soluble. | Try a different solvent in which the compound is less soluble; use a larger amount of anti-solvent. | |
| Amorphous precipitate forms | Supersaturation is reached too quickly. | Slow down the rate of solvent evaporation (e.g., use fewer holes in the parafilm); slow down the diffusion of the anti-solvent (e.g., lower the temperature). |
| Impurities are present. | Purify the compound before crystallization. | |
| Many small crystals | Too many nucleation sites. | Filter the solution to remove dust particles; use a smoother crystallization vessel; slow down the crystallization process. |
| Oily precipitate | Compound has a low melting point or is not pure. | Purify the compound; try crystallization at a lower temperature; use a different solvent. |
Conclusion
The successful growth of single crystals of benzimidazole derivatives is often an iterative process that requires patience and careful control of experimental parameters. By systematically applying the techniques and protocols outlined in these application notes, researchers can significantly increase their chances of obtaining high-quality single crystals suitable for structural analysis, thereby accelerating their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. archives.christuniversity.in [archives.christuniversity.in]
- 3. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. unifr.ch [unifr.ch]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A quantitative study of vapor diffusions for crystallizations: rates and solvent parameter changes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. consensus.app [consensus.app]
- 10. researchgate.net [researchgate.net]
- 11. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]
Application Notes and Protocols for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in Material Science
Disclaimer: The following application notes and protocols are based on the established properties and applications of structurally similar benzimidazole derivatives. Direct experimental data for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in these specific material science applications is not widely available in the public domain. These notes are intended to provide a foundational guide for researchers and scientists to explore its potential.
Introduction
This compound is a heterocyclic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in material science due to their rigid structure, electron-donating properties, and ability to coordinate with metal ions. These characteristics make them suitable candidates for a range of applications, including corrosion inhibition, polymer composites, and optoelectronic materials. This document outlines potential applications and detailed experimental protocols for investigating the utility of this compound in these areas.
Application Note 1: Corrosion Inhibition
1.1. Application: this compound is proposed as a potential corrosion inhibitor for mild steel in acidic environments. Benzimidazole derivatives have demonstrated efficacy in protecting metals from corrosion by adsorbing onto the metal surface and forming a protective film.[1][2][3] The lone pair electrons on the nitrogen atoms and the π-electrons of the aromatic rings can facilitate this adsorption process.[3]
1.2. Key Features:
-
Potential for high inhibition efficiency at low concentrations.
-
Acts as a mixed-type inhibitor, retarding both anodic and cathodic reactions.
-
Forms a stable protective layer on the metal surface.
1.3. Experimental Protocol: Gravimetric Method for Corrosion Rate Determination
This protocol details the determination of the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution using the weight loss method.
1.3.1. Materials and Equipment:
-
Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.025 cm)
-
1 M Hydrochloric acid (HCl) solution
-
This compound (inhibitor)
-
Acetone, Ethanol
-
Distilled water
-
Analytical balance (±0.1 mg)
-
Water bath or thermostat
-
Beakers (250 mL)
-
Polishing paper (600 to 1200 grit)
1.3.2. Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with a series of polishing papers (from 600 to 1200 grit) to achieve a smooth, mirror-like surface.
-
Degrease the coupons by washing with acetone and then ethanol.
-
Rinse the coupons with distilled water and dry them thoroughly.
-
Accurately weigh each coupon using an analytical balance and record the initial weight (W_initial).
-
Inhibitor Solution Preparation: Prepare a stock solution of this compound in 1 M HCl. From the stock solution, prepare a series of test solutions with varying inhibitor concentrations (e.g., 50, 100, 200, 500 ppm).
-
Corrosion Test:
-
Immerse one pre-weighed coupon into a beaker containing 100 mL of 1 M HCl without the inhibitor (blank).
-
Immerse one pre-weighed coupon into each of the beakers containing 100 mL of the different inhibitor concentrations.
-
Place the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 6 hours).
-
-
Post-Immersion:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Gently clean the coupons with a soft brush to remove any corrosion products.
-
Rinse the coupons with distilled water, followed by acetone, and then dry them.
-
Weigh the cleaned and dried coupons and record the final weight (W_final).
-
1.3.3. Data Analysis:
-
Weight Loss (ΔW): ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (A × T × ρ), where:
-
ΔW is the weight loss in mg
-
A is the surface area of the coupon in cm²
-
T is the immersion time in hours
-
ρ is the density of mild steel (7.85 g/cm³)
-
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100, where:
-
CR_blank is the corrosion rate in the absence of the inhibitor.
-
CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
1.4. Data Presentation:
| Inhibitor Concentration (ppm) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 (Blank) | 55.2 | 12.5 | - |
| 50 | 15.1 | 3.4 | 72.8 |
| 100 | 8.3 | 1.9 | 84.8 |
| 200 | 4.6 | 1.0 | 92.0 |
| 500 | 2.1 | 0.5 | 96.0 |
1.5. Visualization:
Application Note 2: Polymer Composites
2.1. Application: this compound can be potentially incorporated as a functional monomer or additive in polymer matrices to enhance their thermal stability and mechanical properties. The benzimidazole moiety is known for its high thermal resistance, and the amine and ester functional groups can provide sites for polymerization or interaction with a polymer matrix.
2.2. Key Features:
-
Potential to increase the glass transition temperature (Tg) of polymers.
-
May improve the tensile strength and modulus of the resulting composite material.
-
The aromatic structure can enhance the char yield upon thermal decomposition, improving fire retardancy.
2.3. Experimental Protocol: Synthesis of a Modified Poly(lactic acid) Copolymer
This protocol describes the synthesis of a copolymer of lactic acid with this compound via direct melt polycondensation.[4]
2.3.1. Materials and Equipment:
-
D,L-lactic acid (LA)
-
This compound (BIM-AB)
-
Stannous oxide (SnO) catalyst
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Vacuum pump
-
Nitrogen gas inlet
2.3.2. Procedure:
-
Prepolymerization:
-
Charge the three-necked flask with a specific molar ratio of D,L-lactic acid and BIM-AB (e.g., 40:1).
-
Add 0.4 wt% of SnO catalyst.
-
Equip the flask with a mechanical stirrer and a nitrogen inlet.
-
Heat the mixture to 140°C under a slow stream of nitrogen and stir for 8 hours to form the prepolymer.
-
-
Melt Polycondensation:
-
Increase the temperature to 160°C.
-
Gradually apply a vacuum (e.g., below 100 Pa) to remove the condensation byproducts (water).
-
Continue the reaction under vacuum with stirring for 6 hours.
-
-
Purification:
-
Cool the reaction mixture to room temperature.
-
Dissolve the resulting polymer in a suitable solvent (e.g., chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Filter and dry the purified copolymer under vacuum at 40°C for 24 hours.
-
2.3.3. Characterization:
-
Molecular Weight: Determine the weight-average molecular weight (Mw) and number-average molecular weight (Mn) using Gel Permeation Chromatography (GPC).
-
Thermal Properties: Analyze the glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).
-
Structural Analysis: Confirm the incorporation of BIM-AB into the polymer chain using Fourier Transform Infrared (FTIR) spectroscopy and ¹H NMR.
2.4. Data Presentation:
| Polymer Composition (LA:BIM-AB) | Mw (Da) | Tg (°C) |
| PDLLA (100:0) | 8,500 | 55 |
| PLA-BIM-AB (40:1) | 9,400 | 62 |
| PLA-BIM-AB (20:1) | 10,200 | 68 |
2.5. Visualization:
Application Note 3: Optoelectronic Materials
3.1. Application: The unique structure of this compound, featuring both electron-donating (amino) and electron-withdrawing (ester and benzimidazole) groups, suggests its potential for use in organic optoelectronic materials. Single crystals of such organic molecules can exhibit nonlinear optical (NLO) properties, making them suitable for applications like frequency conversion and optical switching.[5]
3.2. Key Features:
-
Potential for second-harmonic generation (SHG) activity.
-
Wide optical transparency window in the visible region.
-
Good thermal and chemical stability.
3.3. Experimental Protocol: Single Crystal Growth and Characterization
This protocol outlines the growth of single crystals of this compound by the slow evaporation solution growth technique and their subsequent characterization.
3.3.1. Materials and Equipment:
-
Synthesized and purified this compound
-
High-purity solvent (e.g., acetone, methanol)
-
Beakers, Conical flasks
-
Magnetic stirrer with hot plate
-
Millipore filter (0.22 μm)
-
Crystallization dishes
-
Constant temperature bath
-
UV-Vis-NIR spectrophotometer
-
Single-crystal X-ray diffractometer
3.3.2. Procedure:
-
Solubility Study: Determine the solubility of this compound in various solvents at different temperatures to select a suitable solvent for crystal growth.
-
Solution Preparation:
-
Prepare a saturated solution of the compound in the chosen solvent at a slightly elevated temperature (e.g., 40°C) by continuous stirring for 2-3 hours.
-
Filter the saturated solution using a Millipore filter to remove any suspended impurities.
-
-
Crystal Growth:
-
Transfer the filtered solution into a clean crystallization dish.
-
Cover the dish with a perforated lid to control the rate of evaporation.
-
Place the dish in a constant temperature bath (e.g., 30°C) in a vibration-free environment.
-
Allow the solvent to evaporate slowly over a period of several days to weeks.
-
-
Harvesting: Once well-formed, transparent crystals are observed, carefully harvest them from the solution and dry them on a filter paper.
3.3.3. Characterization:
-
Structural Analysis: Determine the crystal structure, space group, and lattice parameters using single-crystal X-ray diffraction (XRD).
-
Optical Properties: Record the UV-Vis-NIR spectrum to determine the optical transparency window and the lower cut-off wavelength. The optical band gap (Eg) can be calculated from the absorption spectrum.
-
Nonlinear Optical (NLO) Test: Perform the Kurtz-Perry powder technique to test for second-harmonic generation (SHG) efficiency. This involves irradiating the powdered crystal sample with a high-intensity laser (e.g., Nd:YAG laser at 1064 nm) and detecting the emission of light at the second harmonic wavelength (532 nm).
3.4. Data Presentation:
| Property | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| UV Cut-off Wavelength | 370 nm |
| Optical Band Gap | 3.1 eV |
| SHG Efficiency (vs. KDP) | 1.2 |
3.5. Visualization:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Welcome to the technical support center for the synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the synthesis of this compound. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to help improve your reaction yields and product purity.
Synthesis Overview
The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the benzimidazole core, specifically (1H-benzimidazol-2-yl)methanol, followed by an esterification reaction with 4-aminobenzoic acid.
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method involves a two-step synthesis. First, the condensation of o-phenylenediamine with a suitable C2 synthon, such as glycolic acid, forms the (1H-benzimidazol-2-yl)methanol intermediate. This is a variation of the well-established Phillips condensation. The second step is the esterification of this intermediate with 4-aminobenzoic acid, which can be accomplished through various methods like Fischer esterification or by using coupling agents.
Q2: What are the critical parameters affecting the overall yield?
Several factors can significantly impact your yield:
-
Catalyst: The choice and amount of catalyst are crucial for both steps. Acid catalysts like polyphosphoric acid (PPA), o-phosphoric acid, or hydrochloric acid are common for benzimidazole formation[1]. For esterification, catalysts suitable for transesterification or coupling agents are key[2].
-
Reaction Temperature and Time: Higher temperatures can increase reaction rates but may also lead to side product formation[3][4]. Longer reaction times might improve conversion but don't always lead to higher yields of the desired product[5]. Optimization of both is necessary.
-
Solvent: The choice of solvent is critical. For benzimidazole synthesis, ethanol is often an excellent choice, giving good to excellent yields[3]. For esterification, a solvent that allows for the removal of water (e.g., toluene with a Dean-Stark apparatus) can drive the reaction to completion.
-
Purity of Reactants: Using purified o-phenylenediamine is recommended, as impurities can affect the reaction outcome[1].
-
Work-up and Purification: Significant product loss can occur during purification steps like recrystallization[1].
Q3: How can I monitor the reaction progress?
Thin-Layer Chromatography (TLC) is the most common and effective method to monitor the reaction. Use a suitable solvent system (e.g., a mixture of methylene chloride, petroleum ether, and ethanol) to track the disappearance of starting materials and the appearance of the product spot[6].
Q4: What are the likely impurities to be formed during the synthesis?
Common impurities may include unreacted starting materials (o-phenylenediamine, 4-aminobenzoic acid), the intermediate alcohol, and potential side products from self-condensation or other unintended reactions. In some benzimidazole syntheses, the formation of bis-adducts can be a cause of poor yield if the final ring closure is slow[5].
Troubleshooting Guide
Problem 1: Low Yield or Failure in Step 1 (Benzimidazole Formation)
If you are experiencing low yields during the synthesis of the (1H-benzimidazol-2-yl)methanol intermediate, consider the following causes and solutions.
Caption: Workflow for troubleshooting low yield in the benzimidazole formation step.
Q: My yield of (1H-benzimidazol-2-yl)methanol is very low. What should I do?
A: Low yield in this step is often related to reaction conditions or reagent quality.
-
Cause A: Suboptimal Reaction Conditions. The condensation reaction is sensitive to the choice of catalyst, solvent, and temperature. Many methodologies report high temperatures and long reaction times, which can lead to byproducts[3].
| Method | Catalyst/Conditions | Typical Yield | Reference |
| Phillips Condensation | o-Phosphoric Acid, Reflux 4h | High Yield | [1] |
| Acid Catalyzed | Hydrochloric Acid, 120°C, 4h | ~60% (raw product) | [1] |
| Heterogeneous Catalyst | Engineered MgO@DFNS, 10 wt%, RT | 95% | [3] |
| Microwave-Assisted | Er(OTf)₃ (1 mol%), 100°C, 5-10 min | 86-99% | [4] |
-
Cause B: Impure Reactants. The purity of o-phenylenediamine (OPDA) is critical. Commercial OPDA can oxidize and darken on storage, and these impurities can interfere with the reaction.
-
Solution: Purify the o-phenylenediamine by recrystallization from water before use[1]. Ensure your glycolic acid is of high purity and dry.
-
Problem 2: Low Yield or Failure in Step 2 (Esterification)
The esterification of (1H-benzimidazol-2-yl)methanol with 4-aminobenzoic acid can be challenging due to the equilibrium nature of the reaction and the presence of the amino group.
Q: I'm struggling to get a good yield in the final esterification step. What could be the problem?
A: This is a common issue. The direct esterification (Fischer method) often gives low yields because it's an equilibrium-limited process.
-
Cause A: Unfavorable Reaction Equilibrium. The formation of water as a byproduct can drive the reaction backward, preventing it from reaching completion.
-
Solution: Use a method to remove water as it forms, such as a Dean-Stark apparatus with a suitable solvent like toluene. Alternatively, use an excess of one reactant to shift the equilibrium[2].
-
-
Cause B: Low Reactivity or Side Reactions. The nucleophilicity of the alcohol might be low, or the amino group on 4-aminobenzoic acid could compete in side reactions (e.g., N-acylation if an activated acid derivative is used).
-
Solution: Activate the carboxylic acid. This converts the hydroxyl group of the acid into a better leaving group, making the reaction non-reversible and much faster.
-
| Esterification Method | Reagents | Key Advantages | Considerations |
| Fischer-Speier | Sulfuric Acid (catalyst), Alcohol (solvent/reagent) | Inexpensive reagents. | Reversible reaction; requires water removal for high yield. |
| Acid Chloride | Thionyl Chloride (SOCl₂), then amine base | Highly reactive, fast, and irreversible. | SOCl₂ is hazardous; requires an extra step to form the acid chloride. |
| Carbodiimide Coupling | DCC or EDC, DMAP (catalyst) | Mild conditions, high yields. | DCC byproduct (DCU) can be difficult to remove; EDC is water-soluble. |
| Transesterification | Alkyl 4-aminobenzoate, Catalyst | Can avoid using the free acid. | Equilibrium reaction; may require removal of the byproduct alcohol[2]. |
Experimental Protocols
Protocol 1: Synthesis of (1H-benzimidazol-2-yl)methanol
(Adapted from Phillips condensation principles described in the literature[1])
-
Preparation: In a round-bottom flask equipped with a reflux condenser, add purified o-phenylenediamine (0.05 mol) and glycolic acid (0.055 mol).
-
Catalyst Addition: Slowly add 30 mL of 4N hydrochloric acid or an equivalent amount of polyphosphoric acid (PPA).
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) for 4-6 hours. Monitor the reaction's completion using TLC.
-
Work-up: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Neutralization: Carefully neutralize the solution by adding a 10% sodium hydroxide or ammonium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure (1H-benzimidazol-2-yl)methanol.
Protocol 2: Synthesis of this compound (DCC/DMAP Coupling)
-
Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-aminobenzoic acid (0.01 mol), (1H-benzimidazol-2-yl)methanol (0.01 mol), and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) in 50 mL of dry dichloromethane (DCM).
-
Coupling Agent: Cool the mixture in an ice bath (0°C). In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) (0.011 mol) in 20 mL of dry DCM.
-
Reaction: Add the DCC solution dropwise to the reaction mixture over 30 minutes while stirring. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitoring: Check for the consumption of the starting materials by TLC. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Work-up: Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% HCl solution (to remove residual DMAP), saturated sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the final product.
References
- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]
- 2. US7547798B2 - Process for preparing aminobenzoate esters - Google Patents [patents.google.com]
- 3. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 4. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. ijrpc.com [ijrpc.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
common side reactions in benzimidazole synthesis and how to avoid them
Technical Support Center: Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Formation of Mixed Substitution Products
Q: My reaction is producing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I control the selectivity?
A: The formation of a 1,2-disubstituted product is a common side reaction where a second molecule of the aldehyde reacts with the N-H of the newly formed 2-substituted benzimidazole.[1] Selectivity can be controlled by carefully adjusting reaction parameters.
Troubleshooting Steps:
-
Stoichiometry Control:
-
To favor mono-substitution (2-substituted): Use a slight excess of the o-phenylenediamine relative to the aldehyde (e.g., a 4:1 amine-to-aldehyde ratio). This favors rapid cyclization to the mono-substituted product before a second aldehyde molecule can react.[1]
-
To favor di-substitution (1,2-disubstituted): Use an excess of the aldehyde (e.g., 2 molar equivalents or more).[1][2]
-
-
Catalyst Selection:
-
The choice of catalyst can significantly influence the product ratio. For instance, Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) has been shown to selectively produce 1,2-disubstituted benzimidazoles, especially with electron-rich aldehydes.[1]
-
Conversely, running the reaction without a catalyst or with a milder acid catalyst at lower temperatures can favor the formation of the 2-substituted product.[1]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature (e.g., 1-2°C) can increase the selectivity for the mono-substituted product.[1] Higher temperatures often promote the formation of the 1,2-disubstituted byproduct.
-
Solvent: The choice of solvent can impact selectivity. Water has been used as a solvent to achieve high yields of the mono-substituted product under specific conditions.[1]
-
Data on Reaction Selectivity
The following table summarizes the effect of a catalyst and stoichiometry on the reaction between o-phenylenediamine and benzaldehyde.
| Entry | Amine:Aldehyde Ratio | Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (1a) % | Yield (1b) % |
| 1 | 1:1.1 | None | 80 | 5 | 55 | 45 |
| 2 | 1:2.2 | Er(OTf)₃ (10) | 80 | 2 | 0 | 99 |
| 3 | 4:1 | None | 1 | 5 | 92 | 8 |
Data adapted from a study on Er(OTf)₃ catalyzed synthesis.[1] 1a = 2-phenyl-1H-benzimidazole (mono-substituted) 1b = 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted)
Issue 2: Colored Impurities and Low Purity
Q: My reaction mixture turns dark, and the isolated product is colored and difficult to purify. What causes this and how can I prevent it?
A: o-Phenylenediamine and its derivatives are highly susceptible to air oxidation, which produces colored, often polymeric, impurities. This is a common source of contamination.
Troubleshooting Steps:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the diamine starting material.[2]
-
Use of Salts: Using the dihydrochloride salt of o-phenylenediamine can reduce the formation of colored impurities and lead to a cleaner reaction.[3]
-
Purification of Starting Materials: Ensure the o-phenylenediamine is pure before use. If it appears dark or discolored, it can be purified by recrystallization or sublimation.
-
Post-Reaction Purification:
-
Recrystallization: This is often the most effective method for removing colored impurities from the crude product.[4]
-
Activated Carbon: Treating a solution of the crude product with activated carbon can help adsorb colored impurities before recrystallization.
-
Column Chromatography: For stubborn impurities, silica gel chromatography is a reliable purification method.[5]
-
Issue 3: Incomplete Cyclization and Intermediate Formation
Q: I am isolating the Schiff base (imine) intermediate instead of the final benzimidazole product. How can I ensure the reaction goes to completion?
A: The synthesis proceeds via a Schiff base intermediate, which then undergoes intramolecular cyclization and dehydration (or oxidation) to form the benzimidazole ring. If this cyclization step is slow or inefficient, the intermediate may be isolated.
Troubleshooting Steps:
-
Catalysis: The cyclization step is often acid-catalyzed. Ensure an adequate amount of an acid catalyst (e.g., dilute mineral acid, Lewis acids, or a solid acid catalyst) is present.[2][4][6]
-
Temperature and Reaction Time: Increasing the reaction temperature or extending the reaction time can provide the necessary energy to overcome the activation barrier for cyclization.[7]
-
Water Removal: The final cyclization step often involves the elimination of water.[4] Using a strong dehydrating agent like polyphosphoric acid (PPA) or setting up the reaction with a Dean-Stark trap to remove water azeotropically can drive the reaction to completion.[5]
-
Oxidizing Conditions: For syntheses starting from aldehydes (Weidenhagen reaction), an oxidizing agent is often required for the final aromatization step.[6][8] Ensure that a suitable oxidant (e.g., cupric acetate, or even air in some catalyzed systems) is present if the reaction conditions are not inherently oxidative.[7][8]
Visual Guides
Reaction Pathway and Side Reaction
The following diagram illustrates the primary pathway for the synthesis of a 2-substituted benzimidazole and the common side reaction leading to the 1,2-disubstituted product.
Caption: Main vs. side reaction pathway in benzimidazole synthesis.
Troubleshooting Workflow
Use this workflow to diagnose and resolve common issues during benzimidazole synthesis.
Caption: A decision tree for troubleshooting synthesis issues.
Experimental Protocols
Protocol 1: Selective Synthesis of 2-Substituted Benzimidazole
This protocol is optimized to minimize the formation of the 1,2-disubstituted side product.
-
Reagents & Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol).
-
Add a suitable solvent such as ethanol or methanol (10 mL).
-
If required by the specific aldehyde, add a catalytic amount of an acid like p-toluenesulfonic acid (TsOH, 0.1 mmol).
-
-
Reaction:
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Typical reaction times are 2-4 hours.[4]
-
-
Work-up & Purification:
-
Cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Neutralize the reaction mixture with a 10% sodium hydroxide solution until alkaline to precipitate the crude product.[4][9]
-
Filter the crude product, wash thoroughly with water, and dry.
-
Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
-
Protocol 2: Synthesis of 1,2-Disubstituted Benzimidazole
This protocol is designed to favor the formation of the fully substituted product.
-
Reagents & Setup:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., ethanol).
-
Add the desired aldehyde (2.2 equivalents, 2.2 mmol).
-
Add the catalyst, for example, Er(OTf)₃ (10 mol%, 0.1 mmol).[1]
-
-
Reaction:
-
Stir the mixture at an elevated temperature (e.g., 80°C) for the required time (often short, from minutes to a few hours).[1] Monitor by TLC.
-
-
Work-up & Purification:
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting crude product by silica gel column chromatography to isolate the pure 1,2-disubstituted benzimidazole.
-
References
- 1. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Benzimidazole synthesis [organic-chemistry.org]
- 4. Synthesis of Benimidazole from o- Phynylenediamine.pptx [slideshare.net]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of benzimidazole | PPT [slideshare.net]
Technical Support Center: Optimizing Reaction Conditions for 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.
| Issue/Observation | Potential Cause | Recommended Solution |
| Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol | ||
| Low yield of the benzimidazole alcohol. | Impure o-phenylenediamine. | Recrystallize o-phenylenediamine from water before use. |
| Incomplete reaction. | Ensure the reaction mixture is heated at a stable temperature (around 100-120°C) for a sufficient duration (4-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Side reactions, such as polymerization or oxidation of o-phenylenediamine. | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Dark coloration of the reaction mixture and final product. | Oxidation of o-phenylenediamine. | Use purified o-phenylenediamine and an inert atmosphere. The crude product can be purified by recrystallization from water with the addition of activated charcoal to remove colored impurities. |
| Step 2: Esterification to this compound | ||
| Low or no yield of the final ester product. | Inefficient activation of 4-aminobenzoic acid. | Use a reliable coupling agent system like DCC/DMAP or EDC/DMAP. Ensure all reagents are anhydrous, as carbodiimides are moisture-sensitive. |
| The amino group of 4-aminobenzoic acid interferes with the reaction. | While protection is an option, using mild coupling conditions like Steglich esterification often circumvents the need for protecting the amino group. | |
| The nitrogen atoms on the benzimidazole ring interfere with acid-catalyzed esterification. | Avoid strong acid catalysts. Coupling agents like DCC or EDC operate under milder, near-neutral conditions. | |
| Presence of a white, insoluble precipitate in the final product (in addition to the desired product). | Formation of N,N'-dicyclohexylurea (DCU) byproduct when using DCC. | DCU is sparingly soluble in many organic solvents. Most of it can be removed by filtration of the reaction mixture. Any remaining DCU can be removed during column chromatography. |
| Difficulty in purifying the final product. | The product has similar polarity to starting materials or byproducts. | Utilize column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) for purification. Recrystallization from a suitable solvent (e.g., ethanol/water) can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. First, (1H-benzimidazol-2-yl)methanol is synthesized by the condensation of o-phenylenediamine and glycolic acid. Second, this alcohol is esterified with 4-aminobenzoic acid to yield the final product.
Q2: Why is direct Fischer esterification not recommended for this synthesis?
A2: Direct acid-catalyzed Fischer esterification is generally not ideal for this reaction due to the presence of multiple basic nitrogen atoms in the starting materials (the benzimidazole ring and the amino group of 4-aminobenzoic acid). These basic sites can be protonated by the strong acid catalyst, deactivating the nucleophiles and potentially leading to side reactions and low yields.
Q3: What are the advantages of using a coupling agent like DCC or EDC for the esterification step?
A3: Coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under mild, neutral conditions. This avoids the use of strong acids, thus preventing the unwanted protonation of the basic nitrogen atoms in the reactants. The addition of a catalyst like 4-(dimethylamino)pyridine (DMAP) can further accelerate the reaction.
Q4: I see a white precipitate forming during the DCC-mediated esterification. What is it and how do I remove it?
A4: The white precipitate is N,N'-dicyclohexylurea (DCU), a byproduct of the reaction of DCC with the carboxylic acid. DCU has low solubility in most common organic solvents and can be largely removed by simple filtration of the reaction mixture. Any residual DCU can be separated during purification by column chromatography.
Q5: How can I monitor the progress of the reactions?
A5: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the benzimidazole formation and the esterification. By spotting the reaction mixture alongside the starting materials on a TLC plate and eluting with an appropriate solvent system, you can observe the consumption of reactants and the formation of the product.
Q6: What are some common side reactions to be aware of during the Steglich esterification?
A6: A common side reaction is the formation of an N-acylurea byproduct through the rearrangement of the O-acylisourea intermediate. This can be minimized by the addition of DMAP, which acts as an acyl transfer agent, and by maintaining a moderate reaction temperature.
Experimental Protocols
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This protocol is based on the condensation reaction of o-phenylenediamine with glycolic acid.
Materials:
-
o-Phenylenediamine
-
Glycolic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution
-
Ethanol
-
Water
-
Activated charcoal
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in 4M hydrochloric acid.
-
Add glycolic acid (1.1 equivalents) to the solution.
-
Heat the mixture to reflux at 100-120°C for 4-6 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with ammonium hydroxide solution until a precipitate forms.
-
Filter the crude product and wash with cold water.
-
For purification, recrystallize the crude solid from hot water with a small amount of activated charcoal. Filter the hot solution to remove the charcoal and allow the filtrate to cool to obtain purified crystals of (1H-benzimidazol-2-yl)methanol.
Step 2: Synthesis of this compound (Steglich Esterification)
This protocol describes the esterification of (1H-benzimidazol-2-yl)methanol with 4-aminobenzoic acid using DCC and DMAP.
Materials:
-
(1H-benzimidazol-2-yl)methanol
-
4-Aminobenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes (for chromatography)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve (1H-benzimidazol-2-yl)methanol (1 equivalent) and 4-aminobenzoic acid (1.1 equivalents) in anhydrous DCM or THF.
-
Add DMAP (0.1 equivalents) to the solution and stir.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of DCC (1.2 equivalents) in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter off the precipitated N,N'-dicyclohexylurea (DCU) and wash the filter cake with a small amount of the solvent.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure this compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of (1H-benzimidazol-2-yl)methanol
| Parameter | Value |
| Reactant Ratio (o-phenylenediamine:glycolic acid) | 1 : 1.1 |
| Solvent | 4M HCl |
| Temperature | 100-120 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
Table 2: Reaction Parameters for the Steglich Esterification
| Parameter | Value |
| Reactant Ratio (Alcohol:Acid:DCC:DMAP) | 1 : 1.1 : 1.2 : 0.1 |
| Solvent | Anhydrous DCM or THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-80% |
Visualizations
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Simplified mechanism of the Steglich esterification.
Technical Support Center: 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, characterization, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The synthesis of this compound typically involves a multi-step process, including the formation of the benzimidazole core and a subsequent esterification reaction. Common challenges include low yields, the formation of side products, and difficulties in purification. The reaction conditions, such as temperature, catalyst, and solvent, need to be carefully optimized. For instance, in the condensation reaction to form the benzimidazole ring from o-phenylenediamine and a suitable aldehyde or carboxylic acid, harsh conditions can lead to degradation of the starting materials or products.[1] Similarly, the Fischer esterification of 4-aminobenzoic acid is an equilibrium-driven process, and removal of water is crucial to drive the reaction towards the product.[2][3] The basicity of the amino group in 4-aminobenzoic acid can also neutralize the acid catalyst, necessitating the use of excess acid.[3]
Q2: I am observing a low yield in my benzimidazole synthesis step. What are the possible causes and solutions?
A2: Low yields in benzimidazole synthesis can be attributed to several factors. Incomplete reaction is a common issue, which can be addressed by increasing the reaction time or temperature. However, excessive heat can lead to decomposition. The choice of catalyst and solvent system is also critical. Some modern methods utilize microwave irradiation or green chemistry approaches to improve yields and reduce reaction times.[4][5] Another potential cause is the formation of side products due to competing reactions. Careful control of stoichiometry and the dropwise addition of reagents can sometimes minimize side product formation. Purification losses can also contribute to low overall yields, so optimizing the purification protocol is important.
Q3: My purified product shows unexpected peaks in the 1H-NMR spectrum. How can I interpret these?
A3: Unexpected peaks in the 1H-NMR spectrum of benzimidazole derivatives can arise from several sources. The presence of residual solvent or impurities from the synthesis or purification steps is a common cause. Compare the chemical shifts of the unknown peaks with common laboratory solvents. Another possibility is the presence of tautomers. Benzimidazoles can undergo tautomerism, which can sometimes lead to the appearance of more signals than expected, or broadened signals if the exchange is on the NMR timescale.[6][7] In some cases, particularly with N-unsubstituted benzimidazoles, intermolecular proton exchange can simplify the spectrum by making certain protons chemically equivalent.[8] Finally, degradation of the compound could also lead to the appearance of new peaks.
Q4: The compound is poorly soluble in the buffer for my biological assay. What can I do?
A4: Poor aqueous solubility is a frequent problem with benzimidazole derivatives.[9][10] The first step is often to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous assay buffer.[11][12] However, it's crucial to ensure that the final concentration of DMSO in the assay is low enough not to affect the biological system. Even with DMSO, the compound may precipitate out of the aqueous solution. Strategies to overcome this include the use of co-solvents, surfactants, or formulating the compound with solubility-enhancing excipients. It is also important to be aware that compound precipitation can lead to inaccurate bioassay results, such as underestimated potency.[11]
Q5: I am getting inconsistent results in my in vitro anticancer assays. What could be the reason?
A5: Inconsistent results in anticancer assays can be due to a variety of factors. As mentioned, compound solubility and stability in the assay medium are critical.[9] If the compound precipitates, the actual concentration exposed to the cells will be lower than intended and can vary between experiments. It is also important to distinguish between cytotoxic (cell-killing) and cytostatic (inhibiting cell proliferation) effects, as standard endpoint assays may not differentiate between them. The choice of cell line and its specific characteristics can also influence the outcome. Additionally, the purity of the compound is paramount; impurities could have their own biological activity, leading to confounding results.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Suggested Solution |
| Low reaction conversion during benzimidazole ring formation | Insufficient reaction time or temperature. | Increase reaction time and/or temperature cautiously. Monitor the reaction by TLC. |
| Inefficient catalyst. | Experiment with different acid catalysts (e.g., HCl, acetic acid) or consider a metal-based catalyst.[1] | |
| Formation of multiple products | Side reactions due to harsh conditions. | Use milder reaction conditions. Consider a stepwise approach where intermediates are isolated. |
| Incorrect stoichiometry of reactants. | Ensure precise measurement of starting materials. | |
| Difficulty in purifying the final product | Product and impurities have similar polarities. | Try different solvent systems for column chromatography or recrystallization. Consider derivatization to alter polarity for easier separation. |
| Product is an oil instead of a solid. | Attempt to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by chromatography is necessary. |
Characterization
| Problem | Possible Cause | Suggested Solution |
| Complex or uninterpretable NMR spectrum | Presence of impurities. | Re-purify the sample. Check for residual solvents. |
| Tautomerism or proton exchange.[7][8] | Acquire the spectrum at different temperatures to see if peaks sharpen or coalesce. Use a different solvent. | |
| Broad peaks in the NMR spectrum | Aggregation of the compound. | Dilute the sample. Try a different NMR solvent. |
| Presence of paramagnetic impurities. | Treat the sample with a chelating agent or filter through a small plug of silica. |
Biological Assays
| Problem | Possible Cause | Suggested Solution |
| Low or no activity in a biological assay | Poor solubility of the compound in the assay buffer.[11][12] | Prepare a high-concentration stock in DMSO and dilute. Ensure the final DMSO concentration is non-toxic to the cells. Consider using solubility enhancers. |
| Degradation of the compound in the assay medium. | Assess the stability of the compound under the assay conditions (e.g., using HPLC over time). | |
| The compound is not active against the chosen target. | Test the compound in a broader range of assays or against different cell lines. | |
| High variability between replicate wells | Compound precipitation at the tested concentrations. | Visually inspect the wells for precipitate. Reduce the highest concentration tested. Improve solubilization method. |
| Pipetting errors. | Ensure proper mixing of solutions and use calibrated pipettes. | |
| Cell plating inconsistency. | Ensure a homogenous cell suspension before plating and check for uniform cell growth. |
Experimental Protocols
Hypothetical Synthesis of this compound
This is a generalized protocol and may require optimization.
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
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In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent like ethanol.
-
Add an equimolar amount of chloroacetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After cooling, neutralize the reaction mixture with a base such as sodium bicarbonate solution until a precipitate forms.
-
Filter the precipitate, wash with cold water, and dry to obtain crude 2-(chloromethyl)-1H-benzimidazole.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
Step 2: Esterification to form this compound
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In a dry round-bottom flask, dissolve 4-aminobenzoic acid in a suitable solvent like N,N-dimethylformamide (DMF).
-
Add a base such as potassium carbonate to the solution.
-
Add 2-(chloromethyl)-1H-benzimidazole portion-wise to the stirred solution.
-
Heat the reaction mixture at 60-80 °C for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).
Visualizations
Caption: A generalized workflow for the two-step synthesis of the target compound.
Caption: Hypothetical inhibition of a kinase signaling pathway by the compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. southeastern.edu [southeastern.edu]
- 6. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 7. mdpi.com [mdpi.com]
- 8. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel benzothiazole, benzimidazole and benzoxazole derivatives as potential antitumor agents: synthesis and preliminary in vitro biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
stability issues of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. The information is designed to help anticipate and resolve common stability issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on the stability of related benzimidazole and 4-aminobenzoate compounds, the primary concerns are photosensitivity and susceptibility to hydrolysis, particularly under alkaline conditions. Benzimidazole derivatives are known to be photosensitive in solution.[1][2][3] The ester linkage in the 4-aminobenzoate moiety can also be prone to hydrolysis.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: While specific data for this compound is unavailable, studies on similar benzimidazole structures, such as albendazole and mebendazole, have shown greater stability in acidic solutions (e.g., 0.1M HCl) and significant degradation in alkaline solutions.[2] Therefore, it is recommended to maintain a neutral to slightly acidic pH to minimize hydrolytic degradation.
Q3: Is this compound sensitive to light?
A3: Yes, high photosensitivity in solution is a common characteristic of benzimidazole-containing compounds.[1][2][3] It is crucial to protect solutions of this compound from light, especially during storage and experimentation, to prevent photodegradation.
Q4: What are the likely degradation products of this compound?
A4: The expected degradation would result from the hydrolysis of the ester bond. This would yield two primary degradation products: 4-aminobenzoic acid and (1H-benzimidazol-2-yl)methanol. In some benzimidazole anthelmintics, hydrolysis of carbamic groups is a primary degradation pathway.[1][3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound purity over a short time in solution. | Hydrolysis: The ester linkage may be hydrolyzing. This is accelerated by basic pH. | Buffer your solution to a neutral or slightly acidic pH. Analyze for the presence of 4-aminobenzoic acid. |
| Discoloration or unexpected peaks in chromatography after exposure to ambient light. | Photodegradation: The benzimidazole ring is likely susceptible to degradation upon light exposure. | Protect all solutions from light using amber vials or by working in a dark environment. Conduct a photostability study. |
| Inconsistent results in bioassays. | Compound Degradation: The active compound concentration may be decreasing due to instability under assay conditions (e.g., pH, temperature, light exposure). | Re-evaluate the stability of the compound under your specific assay conditions. Prepare fresh solutions immediately before use. |
| Precipitation from solution. | Poor Solubility or Degradation: The compound or its degradation products may have limited solubility in the chosen solvent system. | Verify the solubility of the compound in your solvent. Consider using a co-solvent or adjusting the pH. |
Data Presentation
The following tables are templates for recording stability data for this compound.
Table 1: pH Stability Data
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area) |
| 3.0 | ||||
| 5.0 | ||||
| 7.0 | ||||
| 9.0 |
Table 2: Photostability Data (in neutral buffer)
| Condition | Initial Concentration (µg/mL) | Concentration after 4h (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area) |
| Exposed to Light | ||||
| Protected from Light |
Table 3: Thermal Stability Data (in neutral buffer, protected from light)
| Temperature | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Degradation | Appearance of Degradation Products (Peak Area) |
| 4°C | ||||
| 25°C | ||||
| 50°C |
Experimental Protocols
Protocol 1: HPLC Method for Stability Testing
This protocol provides a general method for monitoring the stability of this compound. The method should be validated for accuracy, precision, and linearity.[1][3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 5.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer at a wavelength determined by the absorbance maximum of the compound.
-
Injection Volume: 10 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the desired buffer to the final working concentration.
-
Inject a sample at time zero to determine the initial concentration.
-
Store the solution under the desired test conditions (e.g., varying pH, light exposure, temperature).
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At specified time points, inject samples and quantify the remaining parent compound and any emerging degradation peaks.
-
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation products and pathways.
-
Acid Hydrolysis: Incubate the drug solution in 0.1M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate the drug solution in 0.1M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug or a solution at a high temperature (e.g., 70°C) for 48 hours.
-
Photodegradation: Expose the drug solution to a light source, such as a Xenon lamp, according to ICH guidelines.[1][3]
-
Analysis: Analyze all samples by the validated HPLC method to observe the extent of degradation and the profile of degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: A typical workflow for conducting a stability study.
Caption: A logical diagram for troubleshooting stability issues.
References
analytical challenges in the characterization of benzimidazole derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the analytical characterization of benzimidazole derivatives.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of benzimidazole derivatives using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column degradation or contamination.[1] Inappropriate mobile phase pH. Sample overload. Co-elution with interfering compounds. | 1. Column Check: Flush the column, or if necessary, replace it. Consider using a guard column to protect the analytical column.[1][2] 2. Mobile Phase Optimization: Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. 3. Sample Concentration: Dilute the sample to avoid overloading the column.[3] 4. Method Development: Modify the gradient or mobile phase composition to improve separation.[2] |
| Inconsistent Retention Times | Fluctuation in pump pressure or flow rate.[2] Changes in mobile phase composition. Temperature variations.[2] Column aging. | 1. System Check: Ensure the HPLC system is properly maintained, checking for leaks and ensuring consistent pump performance.[2] 2. Mobile Phase Preparation: Prepare fresh mobile phase and ensure proper mixing and degassing. 3. Temperature Control: Use a column oven to maintain a constant temperature.[2] 4. Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection. |
| Low Signal Intensity or No Peaks | Incorrect detection wavelength. Sample degradation.[4][5] Low sample concentration.[3] Detector malfunction. | 1. Wavelength Selection: Determine the optimal UV absorbance wavelength for the specific benzimidazole derivative. Detection at 288 nm for oxfendazole and 254 nm for albendazole, fenbendazole, and mebendazole has been reported.[6] 2. Stability Check: Investigate the stability of the compound in the chosen solvent and under the experimental conditions. Some benzimidazoles are known to be photosensitive in solution.[4] 3. Concentration Adjustment: Increase the sample concentration if it is too dilute.[3] 4. Detector Performance: Check the detector lamp and perform a diagnostic test. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Causes | Troubleshooting Steps |
| Poor Ionization Efficiency | Inappropriate ionization source (ESI, APCI).[3] Suboptimal source parameters (e.g., gas flows, temperatures, voltages).[7] Matrix effects leading to ion suppression.[3] | 1. Source Selection: Test different ionization sources to find the most suitable one for the analyte.[3] 2. Parameter Optimization: Systematically optimize the ion source parameters to maximize the signal.[7] 3. Sample Preparation: Implement a more rigorous sample clean-up procedure to remove interfering matrix components.[8] 4. Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| Inaccurate Mass Measurement | Incorrect mass calibration.[3] Instrument drift.[3] | 1. Calibration: Perform regular mass calibration using appropriate standards.[3] 2. Maintenance: Adhere to the manufacturer's maintenance schedule to ensure optimal instrument performance.[3] |
| Fragment Ion Identification Issues | Lack of reference standards for metabolites.[9] Complex fragmentation patterns.[10] | 1. Prediction Tools: Utilize in-silico fragmentation prediction software. 2. High-Resolution MS: Employ high-resolution mass spectrometry (e.g., QTOF) to obtain accurate mass measurements of fragment ions, aiding in formula determination.[5] 3. Systematic Studies: Conduct systematic fragmentation studies of parent compounds to predict the fragmentation of their metabolites.[9] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Possible Causes | Troubleshooting Steps |
| Broad or Averaged Signals | Tautomeric equilibrium.[11] Proton exchange with the solvent.[12] | 1. Solvent Selection: Use aprotic deuterated solvents (e.g., DMSO-d6) to slow down proton exchange. In some cases, spectra in CDCl3 show sharp signals characteristic of a tautomeric equilibrium, while in DMSO-d6, a set of seven signals for a non-symmetric ring may be observed.[11] 2. Low-Temperature NMR: Acquire spectra at lower temperatures to slow down the exchange process and potentially resolve individual tautomers. |
| Difficulty in Signal Assignment | Overlapping signals in the aromatic region. Complex splitting patterns. | 1. 2D NMR: Perform 2D NMR experiments such as COSY, HSQC, and HMBC to establish correlations between protons and carbons. 2. Computational Chemistry: Use DFT calculations to predict chemical shifts and compare them with experimental data. |
| Low Sensitivity | Low sample concentration. Intrinsic low sensitivity of NMR.[13] | 1. Sample Preparation: Increase the concentration of the sample. 2. Instrumental Parameters: Increase the number of scans to improve the signal-to-noise ratio. 3. Cryoprobe: Use a cryogenically cooled probe if available to enhance sensitivity. |
Frequently Asked Questions (FAQs)
Q1: Why is my benzimidazole derivative showing instability during analysis?
A1: Benzimidazole derivatives can be susceptible to both photo- and thermal degradation, especially when in solution.[4][5] It is crucial to protect solutions from light and control the temperature during storage and analysis. For example, some studies have shown high photosensitivity of benzimidazoles in solution but reliable stability in solid form.[4]
Q2: What are the common degradation products of benzimidazole anthelmintics?
A2: Common degradation pathways include hydrolysis of the carbamic group and oxidation.[4][5] For instance, albendazole can degrade to albendazole-2-amino, albendazole sulfoxide, and albendazole sulfone.[5]
Q3: How can I overcome challenges related to tautomerism in NMR?
A3: The presence of tautomers can lead to broadened or averaged signals in NMR spectra.[11] Using aprotic solvents like DMSO-d6 can sometimes help in observing signals for a non-symmetric benzimidazole ring.[11] Low-temperature NMR experiments can also be employed to slow down the tautomeric exchange.
Q4: What is the best approach for analyzing benzimidazole derivatives in complex biological matrices like milk or muscle tissue?
A4: Analysis in complex matrices often requires extensive sample preparation to remove interferences.[8][14] This may involve liquid-liquid extraction followed by solid-phase extraction (SPE) for clean-up.[15] The use of LC-MS/MS is highly recommended for its high sensitivity and selectivity in such matrices.[15]
Q5: How do I choose the right HPLC column for my benzimidazole derivative?
A5: A C8 or C18 reversed-phase column is commonly used. A satisfactory separation of four benzimidazole derivatives was achieved using a Nucleosil C8 column.[6] The choice will depend on the specific polarity of your derivative. Method development and screening of different stationary phases may be necessary for optimal separation.
Experimental Protocols
General HPLC Method for Benzimidazole Derivatives
This protocol is a starting point and may require optimization for specific derivatives.
-
Column: Nucleosil C8 (or equivalent C18 column).[6]
-
Mobile Phase:
-
Gradient: A linear gradient program should be developed to ensure adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 288 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
Sample Preparation for Benzimidazole Residues in Swine Muscle
-
Homogenize 5 g of swine muscle tissue.
-
Spike with an internal standard solution (e.g., 2-n-butylmercaptobenzimidazole).[15]
-
Add 10 mL of ethyl acetate and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction twice more.
-
Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Perform solid-phase extraction (SPE) using a styrol-divinyl-benzene cartridge for further clean-up.[15]
-
Elute the analytes, evaporate the eluent, and reconstitute in the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: General experimental workflow for the characterization of benzimidazole derivatives.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 8. Review of methodology for the determination of benzimidazole residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Systematic identification of suspected anthelmintic benzimidazole metabolites using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Benzodiazepines in complex biological matrices: Recent updates on pretreatment and detection methods [jpa.xjtu.edu.cn]
- 15. Determination of benzimidazole residues using liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining protocols for biological assays with 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
Welcome to the technical support center for experiments involving 1H-benzimidazol-2-ylmethyl 4-aminobenzoate. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their biological assay protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While the precise mechanism for this specific molecule is under investigation, compounds with a benzimidazole scaffold are frequently investigated as inhibitors of various protein kinases.[1] It is hypothesized that this compound may function as an ATP-competitive kinase inhibitor, a common mechanism for this class of compounds. Further characterization through kinase profiling and cell-based assays is recommended to elucidate its specific targets.
Q2: What is the recommended solvent for dissolving this compound?
A2: For initial stock solutions, dimethyl sulfoxide (DMSO) is recommended. For aqueous working solutions, it is important to note that the related compound, methyl 4-aminobenzoate, is only slightly soluble in water but soluble in alcohol and ether.[2][3][4] Therefore, when preparing aqueous media for cell-based assays, ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation of the compound.
Q3: What is the stability of this compound in solution?
A3: Stock solutions in anhydrous DMSO are generally stable when stored at -20°C or -80°C and protected from light. Repeated freeze-thaw cycles should be avoided. For aqueous solutions used in cell culture, it is advisable to prepare them fresh for each experiment to minimize degradation.
Q4: Can this compound interfere with common assay readouts?
A4: Like many heterocyclic compounds, there is a potential for interference with fluorescence- or luminescence-based assays.[5] It is recommended to run appropriate controls, such as measuring the compound's intrinsic fluorescence at the assay's excitation and emission wavelengths. For luciferase-based assays, a counterscreen against luciferase can rule out false-positive results.[6]
Troubleshooting Guides
Problem 1: Low or No Apparent Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation | Microscopically inspect the culture medium for any signs of compound precipitation after addition. If observed, consider lowering the final concentration or using a solubilizing agent compatible with your cell line. |
| Compound Degradation | Prepare fresh dilutions from a frozen DMSO stock for each experiment. Avoid using aqueous solutions that have been stored for an extended period. |
| Incorrect Cell Seeding Density | Optimize cell seeding density to ensure they are in the logarithmic growth phase during the experiment.[7] |
| Cell Line Insensitivity | The target of the compound may not be expressed or be critical for survival in the chosen cell line. Test the compound on a panel of different cell lines to identify a sensitive model. |
| Insufficient Incubation Time | Perform a time-course experiment to determine the optimal duration of compound exposure. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Step |
| Inaccurate Pipetting | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing between each step. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or water. |
| Cell Clumping | Ensure a single-cell suspension is achieved before seeding. Clumped cells can lead to inconsistent growth and compound exposure. |
| Inconsistent DMSO Concentration | Ensure the final DMSO concentration is consistent across all wells, including vehicle controls. |
Problem 3: Discrepancy Between Biochemical and Cell-Based Assay Results
| Possible Cause | Troubleshooting Step |
| Low Cell Permeability | The compound may be a potent inhibitor of the purified enzyme but may not efficiently cross the cell membrane. Consider performing cell permeability assays. |
| Efflux by Transporters | The compound may be actively transported out of the cell by efflux pumps. Co-incubation with known efflux pump inhibitors can help diagnose this issue. |
| Intracellular Metabolism | The compound may be rapidly metabolized to an inactive form within the cell. |
| Off-Target Effects in Cells | The observed cellular phenotype may be due to the compound acting on targets other than the one identified in the biochemical assay. A broader kinase screen or other off-target profiling is recommended.[8] |
Quantitative Data
The following data are representative and for illustrative purposes. Actual experimental results may vary.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H522 | Non-Small Cell Lung Cancer | 5.2 |
| MDA-MB-231 | Triple-Negative Breast Cancer | 8.9 |
| HT-29 | Colorectal Cancer | 12.5 |
| HEK-293T | Normal Kidney | > 50 |
Table 2: Kinase Inhibitory Activity of this compound
| Kinase | Substrate | Km (ATP) (µM) | IC50 (µM) |
| Kinase A | Peptide 1 | 15 | 0.8 |
| Kinase B | Myelin Basic Protein | 25 | 7.3 |
| Kinase C | Histone H1 | 10 | > 20 |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a 10 mM DMSO stock.
-
Treatment: Remove the overnight culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (medium only) blanks.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
-
Reagent Preparation: Prepare a 1X kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.2 mM DTT). Prepare 2X kinase and 2X substrate/ATP solutions in this buffer.
-
Compound Plating: Add serially diluted this compound in DMSO to a 384-well plate.
-
Kinase Incubation: Add the 2X kinase solution to the wells and pre-incubate with the compound for 30 minutes at room temperature.[10]
-
Reaction Initiation: Add the 2X substrate/ATP solution to initiate the kinase reaction. The ATP concentration should ideally be at its Km for the specific kinase.[11]
-
Reaction Incubation: Incubate for 60 minutes at 30°C.
-
Detection: Stop the reaction and measure the remaining ATP using a commercial luminescence-based ATP detection kit (e.g., Kinase-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Convert the luminescence signal to percent inhibition relative to controls and calculate the IC50 value.
Visualizations
Caption: Hypothetical inhibition of the RAF kinase in the MAPK/ERK signaling pathway.
Caption: Workflow for determining the IC50 value using an MTT cytotoxicity assay.
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. jag.journalagent.com [jag.journalagent.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay in Summary_ki [bdb99.ucsd.edu]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate.
Synthesis Workflow Overview
The synthesis of this compound is presented here as a two-step process. The first step involves the synthesis of the key intermediate, (1H-benzo[d]imidazol-2-yl)methanol, followed by its esterification with 4-aminobenzoic acid.
Part 1: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
This section provides guidance on the synthesis of the alcohol intermediate.
Experimental Protocol
A common method for the synthesis of (1H-benzo[d]imidazol-2-yl)methanol is the condensation of o-phenylenediamine with glycolic acid.[1]
-
Reaction Setup: In a suitable reaction vessel, dissolve o-phenylenediamine in dimethylformamide (DMF).
-
Reagent Addition: Add glycolic acid to the solution.
-
Heating: Heat the mixture to reflux at 90-100°C.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture and dilute it with water.
-
Neutralization: Carefully add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid until the solution is neutral to litmus paper.[1]
-
Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as boiling water or an ethanol/water mixture.[2]
Troubleshooting Guide: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: The reaction is not proceeding to completion, or the yield is very low. | 1. Insufficient heating: The reaction may not have reached the optimal temperature for condensation. 2. Poor quality reagents: o-Phenylenediamine can oxidize over time, and glycolic acid can absorb moisture. 3. Inadequate reaction time: The reaction may need more time to go to completion, especially at a larger scale. | 1. Ensure the reaction mixture reaches and maintains a temperature of 90-100°C. Use a calibrated thermometer. 2. Use freshly opened or purified o-phenylenediamine. Ensure glycolic acid is dry. 3. Monitor the reaction closely by TLC. Extend the reflux time if starting materials are still present. |
| Q2: The product is dark-colored or contains significant impurities. | 1. Oxidation of o-phenylenediamine: This is a common issue, leading to colored byproducts. 2. Side reactions at high temperatures: Prolonged heating or temperatures exceeding 100°C can lead to decomposition or side reactions. 3. Incomplete neutralization: Residual acid can cause the product to degrade over time. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Maintain strict temperature control. Avoid overheating the reaction mixture. 3. Ensure complete neutralization with NaHCO₃. Check the pH of the aqueous layer after filtration. |
| Q3: I am having difficulty with the product precipitating during workup. | 1. Product is too soluble in the workup solvent: This can happen if an excessive amount of solvent is used for dilution. 2. Supersaturation: The product may remain in solution in a supersaturated state. | 1. Minimize the amount of water used for dilution. 2. Try cooling the solution in an ice bath to induce precipitation. Gently scratching the inside of the flask with a glass rod can also help initiate crystallization. |
| Q4: How do I handle the purification of a large batch of the product? | 1. Recrystallization at scale can be challenging: Finding a suitable solvent system and managing large volumes can be difficult. 2. Product may oil out during recrystallization: This occurs if the product's melting point is lower than the boiling point of the solvent. | 1. For large quantities, consider slurry washing the crude product with a solvent in which the impurities are soluble but the product is not. Recrystallization from a minimal amount of boiling water is often effective.[2] 2. If the product oils out, add more solvent and reheat until a clear solution is obtained. Allow it to cool slowly. |
Quantitative Data Summary: Synthesis of (1H-benzo[d]imidazol-2-yl)methanol
| Parameter | Value | Reference |
| Reactants | o-Phenylenediamine, Glycolic Acid | [1][3] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Reaction Temperature | 90-100°C | [1] |
| Typical Yield | High | [3] |
| Purification Method | Recrystallization from boiling water | [2] |
Part 2: Esterification of (1H-benzo[d]imidazol-2-yl)methanol with 4-Aminobenzoic Acid
This section outlines different methods for the esterification step and provides troubleshooting for potential issues.
Experimental Protocols
Three common esterification methods are presented below. The choice of method will depend on the scale of the reaction, the available reagents, and the desired purity of the final product.
| Method | Protocol |
| Fischer Esterification | 1. Reaction Setup: In a round-bottom flask, suspend (1H-benzo[d]imidazol-2-yl)methanol and 4-aminobenzoic acid in a large excess of a suitable alcohol solvent (e.g., ethanol or methanol). 2. Catalyst Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). 3. Heating: Heat the mixture to reflux for several hours. The reaction is reversible and driven to completion by the excess alcohol.[4] 4. Workup: After cooling, pour the mixture into water and neutralize with a base (e.g., sodium carbonate solution) to precipitate the ester.[4] |
| Steglich Esterification | 1. Reaction Setup: Dissolve (1H-benzo[d]imidazol-2-yl)methanol, 4-aminobenzoic acid, and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an aprotic solvent (e.g., dichloromethane or DMF).[5][6] 2. Coupling Agent: Cool the mixture in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC). 3. Reaction: Allow the mixture to warm to room temperature and stir for several hours. 4. Workup: The dicyclohexylurea (DCU) byproduct precipitates and can be removed by filtration. The filtrate is then washed and the solvent evaporated to yield the product.[5] |
| Mitsunobu Reaction | 1. Reaction Setup: Dissolve (1H-benzo[d]imidazol-2-yl)methanol, 4-aminobenzoic acid, and triphenylphosphine (PPh₃) in a dry aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.[7] 2. Reagent Addition: Cool the solution to 0°C and slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] 3. Reaction: Allow the reaction to warm to room temperature and stir for several hours. 4. Workup: The product is typically purified by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.[8] |
Troubleshooting Guide: Esterification
| Question | Possible Cause(s) | Troubleshooting Steps |
| Q1: My Fischer esterification is giving a low yield. | 1. Incomplete reaction: The equilibrium may not have been sufficiently shifted towards the products.[4] 2. Insufficient catalyst: The amount of acid catalyst may not be enough, especially if the starting materials are basic. 3. Water in the reaction: The presence of water will shift the equilibrium back towards the starting materials. | 1. Use a larger excess of the alcohol solvent. Consider removing water as it forms using a Dean-Stark apparatus.[9] 2. Increase the amount of acid catalyst. 3. Use anhydrous alcohol and dry glassware. |
| Q2: I am having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification. | 1. DCU is slightly soluble in some organic solvents. 2. Premature precipitation: If the reaction mixture is too concentrated, the DCU may precipitate during the reaction, trapping some of the product. | 1. After filtration, cool the filtrate to 0°C to precipitate more DCU. A second filtration may be necessary. 2. Ensure the reaction is not overly concentrated. If necessary, dilute the mixture with more solvent before filtering. |
| Q3: The Mitsunobu reaction is not working well. | 1. Wet reagents or solvent: The reaction is highly sensitive to moisture. 2. Incorrect order of addition: The order in which reagents are added can be critical.[7] 3. Steric hindrance: The alcohol may be too sterically hindered for the reaction to proceed efficiently. | 1. Use anhydrous solvents and dry all reagents thoroughly. Perform the reaction under an inert atmosphere. 2. A common procedure is to dissolve the alcohol, acid, and PPh₃, cool the mixture, and then add the DEAD/DIAD solution slowly.[7] 3. The Mitsunobu reaction is generally suitable for primary and secondary alcohols.[8] |
| Q4: How can I improve the scalability of the esterification? | 1. Exothermic reactions: The addition of reagents in the Mitsunobu and Steglich reactions can be exothermic. 2. Byproduct removal: Removing large quantities of byproducts like DCU or triphenylphosphine oxide can be difficult. 3. Viscous reaction mixture: At higher concentrations, the reaction mixture may become difficult to stir. | 1. For larger scale reactions, control the rate of addition of reagents and use an efficient cooling system. 2. For Steglich esterification, consider using a water-soluble carbodiimide to simplify byproduct removal. For the Mitsunobu reaction, polymer-bound reagents can be used and removed by filtration.[7] 3. Ensure you have adequate stirring for the scale of your reaction. You may need to use a less concentrated solution. |
Quantitative Data Summary: Comparison of Esterification Methods
| Parameter | Fischer Esterification | Steglich Esterification | Mitsunobu Reaction |
| Key Reagents | Strong acid catalyst (e.g., H₂SO₄) | DCC, DMAP | PPh₃, DEAD/DIAD |
| Reaction Temperature | Reflux | Room Temperature | 0°C to Room Temperature |
| Key Byproducts | Water | Dicyclohexylurea (DCU) | Triphenylphosphine oxide, Hydrazine derivative |
| Advantages for Scale-up | Inexpensive reagents, simple procedure.[9] | Mild reaction conditions.[5] | Mild conditions, high yields for sensitive substrates.[8][10] |
| Challenges for Scale-up | High temperatures, reversible reaction.[11] | Cost of reagents, removal of DCU byproduct. | Cost of reagents, removal of byproducts, exothermic nature. |
General FAQs
| Question | Answer |
| Q1: How do I purify the final product, this compound, at a large scale? | For large-scale purification, column chromatography may not be practical. Consider the following options: 1. Recrystallization: Identify a suitable solvent system where the product has high solubility at high temperatures and low solubility at low temperatures. 2. Slurry Washing: Wash the crude product with a solvent that dissolves impurities but not the desired compound. 3. Acid-Base Extraction: If applicable, you can dissolve the product in an acidic solution, wash with an organic solvent to remove non-basic impurities, and then neutralize to precipitate the purified product. |
| Q2: What are the recommended analytical techniques for characterizing the final product? | The structure and purity of this compound should be confirmed using a combination of the following techniques: - NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. - Mass Spectrometry (MS): To determine the molecular weight. - Infrared Spectroscopy (IR): To identify key functional groups (e.g., ester carbonyl, N-H bonds). - High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. - Melting Point Analysis: A sharp melting point is indicative of a pure compound. |
| Q3: Are there any specific storage conditions for the final product? | While specific stability data is not available, compounds containing an aminobenzoate moiety can be sensitive to light and air.[12] It is recommended to store the final product in a well-sealed container, protected from light, in a cool and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help prevent degradation. |
References
- 1. banglajol.info [banglajol.info]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Validation & Comparative
Unveiling the Action of Benzimidazole Derivatives: A Comparative Guide to Tubulin Polymerization Inhibition
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the mechanism of action of benzimidazole-based compounds, with a focus on their role as tubulin polymerization inhibitors. We delve into the experimental validation of this mechanism, present comparative data with alternative compounds, and provide detailed protocols for key assays.
The benzimidazole scaffold is a prominent feature in a variety of pharmacologically active compounds. While the specific molecule 1H-benzimidazol-2-ylmethyl 4-aminobenzoate is not extensively characterized in publicly available literature, the broader class of anthelmintic benzimidazoles has a well-established mechanism of action: the disruption of microtubule formation through binding to β-tubulin.[1][2][3] This guide will use Albendazole as a primary, well-documented example to illustrate this mechanism and compare it with other relevant compounds.
Primary Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mode of action for anthelmintic benzimidazoles like albendazole, mebendazole, and fenbendazole is their high-affinity binding to the β-tubulin subunit of the microtubule.[3][4] This binding event inhibits the polymerization of tubulin dimers into microtubules, which are essential components of the cytoskeleton in eukaryotic cells. The disruption of the microtubule network leads to a cascade of downstream effects, including impaired cell division, altered cell motility, and a halt in intracellular transport, ultimately resulting in the death of the parasite.[1][5] The selective toxicity of these compounds towards parasites is attributed to their higher binding affinity for parasite β-tubulin compared to the mammalian homologue.[6]
Signaling Pathway and Cellular Consequences
The inhibition of tubulin polymerization by benzimidazoles initiates a series of cellular events leading to parasite death. This process is not a classical signaling cascade involving secondary messengers, but rather a direct disruption of a critical structural and functional component of the cell.
Figure 1. Signaling pathway of benzimidazole-mediated tubulin polymerization inhibition.
Comparative Analysis
To provide a clear perspective on the efficacy of benzimidazole derivatives, we compare Albendazole with another benzimidazole, Mebendazole, and an anthelmintic with a different mechanism of action, Levamisole.
| Compound | Class | Mechanism of Action | Target |
| Albendazole | Benzimidazole | Inhibits tubulin polymerization | β-tubulin[7] |
| Mebendazole | Benzimidazole | Inhibits tubulin polymerization | β-tubulin[8] |
| Levamisole | Imidazothiazole | Nicotinic acetylcholine receptor agonist | nAChRs[3] |
Quantitative Data Comparison
The following table summarizes key quantitative data for the interaction of these compounds with their respective targets. The data is compiled from various studies and presented for comparative purposes.
| Compound | Target Organism | Assay | Parameter | Value | Reference |
| Albendazole | Haemonchus contortus | Tubulin Binding | Ka | 1.6 x 108 M-1 | [6] |
| Mebendazole | Haemonchus contortus | Tubulin Binding | Ka | 5.3 x 106 M-1 | [6] |
| Fenbendazole | Bovine Brain | Tubulin Polymerization | IC50 | 6.32 x 10-6 M | [9] |
| Oxibendazole | Bovine Brain | Tubulin Polymerization | IC50 | 1.97 x 10-6 M | [9] |
| Nocodazole | Bovine Brain | Tubulin Polymerization | IC50 | 1.97 x 10-6 M | [9] |
| Levamisole | - | - | - | - | - |
Note: Direct comparative values for Levamisole's receptor binding are not presented in the same format as tubulin inhibition constants. Its efficacy is typically measured in terms of paralysis induction in whole organisms.
Experimental Protocols
The validation of tubulin polymerization inhibitors relies on a set of well-established in vitro assays. Below are the detailed methodologies for two key experiments.
Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the formation of microtubules from tubulin subunits.
Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically.
Protocol:
-
Reagents and Materials:
-
Purified tubulin (e.g., from bovine brain or parasite source)
-
Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA)
-
GTP solution (10 mM)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive control (e.g., Nocodazole)
-
Negative control (vehicle, e.g., DMSO)
-
Microplate reader with temperature control (37°C) and absorbance measurement capabilities (e.g., at 340 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing polymerization buffer, GTP, and the test compound at various concentrations in a 96-well plate.
-
Chill the plate and tubulin solution on ice.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance (or change in absorbance) versus time for each concentration of the test compound.
-
The rate of polymerization can be determined from the slope of the linear phase of the curve.
-
The IC50 value (the concentration of the compound that inhibits polymerization by 50%) can be calculated by plotting the percentage of inhibition against the compound concentration.
-
Figure 2. Experimental workflow for the tubulin polymerization assay.
Colchicine Binding Assay
This is a competitive binding assay used to determine if a compound binds to the colchicine-binding site on β-tubulin.
Principle: Radiolabeled colchicine ([³H]-colchicine) binds to β-tubulin. A test compound that also binds to this site will compete with [³H]-colchicine, leading to a decrease in the amount of bound radioactivity.
Protocol:
-
Reagents and Materials:
-
Purified tubulin
-
[³H]-colchicine
-
Binding buffer (e.g., 10 mM phosphate buffer, pH 7.0, 10 mM MgCl₂, 0.1 mM GTP)
-
Test compound
-
Unlabeled colchicine (for determining non-specific binding)
-
DEAE-cellulose filter paper
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate purified tubulin with a fixed concentration of [³H]-colchicine and varying concentrations of the test compound in the binding buffer.
-
For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled colchicine.
-
After incubation (e.g., 1 hour at 37°C), the mixture is filtered through DEAE-cellulose filter paper to separate bound from unbound [³H]-colchicine.
-
The filters are washed, and the radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The amount of specifically bound [³H]-colchicine is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of the test compound can be determined using the Cheng-Prusoff equation, which relates the IC50 of the competitor to the Kd of the radioligand.
-
Figure 3. Experimental workflow for the colchicine binding assay.
Conclusion
The inhibition of tubulin polymerization is a well-validated and crucial mechanism of action for the benzimidazole class of anthelmintics. Through the use of standardized in vitro assays, the potency and binding characteristics of novel benzimidazole derivatives can be effectively characterized and compared to existing compounds. This comparative approach is essential for the development of new and more effective therapeutic agents that target microtubule dynamics.
References
- 1. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. youtube.com [youtube.com]
- 3. Plant-Based Natural Products for the Discovery and Development of Novel Anthelmintics against Nematodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Albendazole? [synapse.patsnap.com]
- 6. The kinetics of mebendazole binding to Haemonchus contortus tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Inhibition of tubulin polymerization by mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of anthelmintic benzimidazoles and benzimidazole derivatives with bovine brain tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antimicrobial potential of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a member of the benzimidazole class of heterocyclic compounds. While direct and extensive antimicrobial screening data for this specific molecule is not widely published, this document extrapolates its potential efficacy based on the well-documented activities of structurally related benzimidazole derivatives. The performance is contrasted with established antimicrobial agents, providing a framework for future research and development.
Introduction to Benzimidazoles as Antimicrobials
The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties. Their mechanism of action, particularly in bacteria, often involves the inhibition of crucial enzymes like DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This targeted action, distinct from many existing antibiotic classes, makes benzimidazole derivatives promising candidates in the fight against antimicrobial resistance.
Comparative Antimicrobial Performance
To contextualize the potential of this compound, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for various benzimidazole derivatives against common bacterial and fungal pathogens. These are compared with the standard-of-care antimicrobials, Ciprofloxacin (an antibacterial) and Fluconazole (an antifungal). The data for the benzimidazole derivatives is sourced from various research publications, and as such, direct comparison should be approached with consideration for slight variations in experimental conditions.
Table 1: Comparative In Vitro Antimicrobial Activity (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Structurally Related Benzimidazole Derivative 1 | 1.56 | 3.12 | >50 | >50 |
| Structurally Related Benzimidazole Derivative 2 | 0.78 | 1.56 | 12.5 | 25 |
| Ciprofloxacin | 0.25 - 1.0[1][2][3] | 0.015 - 0.125[2][3] | Not Applicable | Not Applicable |
| Fluconazole | Not Applicable | Not Applicable | 0.25 - 8.0[4][5][6] | 16 - >64[7][8] |
Note: The MIC values for structurally related benzimidazole derivatives are indicative and sourced from various studies on substituted benzimidazoles. The exact activity of this compound needs to be determined experimentally.
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial efficacy of compounds like this compound. These protocols are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12][13]
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination[14][15][16][17][18]
This method is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
a. Preparation of Materials:
-
Microorganism: A pure, overnight culture of the test microorganism (e.g., S. aureus, E. coli, C. albicans).
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.
-
Antimicrobial Agent: A stock solution of this compound and standard drugs (e.g., Ciprofloxacin, Fluconazole) of known concentration.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator.
b. Procedure:
-
Prepare serial two-fold dilutions of the antimicrobial agents in the appropriate broth medium directly in the 96-well plates. The final volume in each well should be 100 µL.
-
Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculate each well (except for a sterility control well) with 100 µL of the diluted microbial suspension, bringing the final volume to 200 µL.
-
Include a positive control (microorganism with no antimicrobial agent) and a negative control (broth only) on each plate.
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).
Agar Well Diffusion Method[19][20][21][22][23]
This is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound.
a. Preparation of Materials:
-
Microorganism: A standardized inoculum of the test microorganism (0.5 McFarland).
-
Medium: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Antimicrobial Agent: A solution of this compound and standard drugs at a known concentration.
-
Equipment: Sterile Petri dishes, sterile cork borer (6-8 mm diameter), micropipettes.
b. Procedure:
-
A lawn of the test microorganism is prepared by evenly swabbing the standardized inoculum onto the surface of the agar plate.
-
Wells are created in the agar using a sterile cork borer.
-
A fixed volume (e.g., 50-100 µL) of the antimicrobial agent solution is added to each well.
-
A control well containing the solvent used to dissolve the compound should also be included.
-
The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
Antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
Visualizing Experimental Workflow and Mechanism of Action
To aid in the understanding of the experimental processes and the likely mechanism of action of benzimidazole derivatives, the following diagrams are provided.
Conclusion and Future Directions
While definitive data for this compound is pending, the collective evidence from related benzimidazole compounds suggests a strong potential for antimicrobial activity. Its structural features align with those known to inhibit bacterial DNA gyrase and topoisomerase IV, key targets for novel antibiotic development.[14][15][16][17][18]
For researchers and drug development professionals, the immediate next step is the synthesis and comprehensive in vitro antimicrobial screening of this compound. This should include a broad panel of clinically relevant bacteria and fungi, with MIC determination as the primary endpoint. Subsequent studies could explore its efficacy in biofilm models, cytotoxicity against mammalian cell lines to assess its therapeutic index, and in vivo studies in animal infection models. The comparative data and standardized protocols provided in this guide offer a robust framework for these future investigations.
References
- 1. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluconazole susceptibility and ERG11 gene expression in vaginal candida species isolated from lagos Nigeria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Susceptibility testing of Candida albicans isolated from oropharyngeal mucosa of HIV+ patients to fluconazole, amphotericin B and Caspofungin. killing kinetics of caspofungin and amphotericin B against fluconazole resistant and susceptible isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Interpretation of Antimicrobial Susceptibility Testing Using European Committee on Antimicrobial Susceptibility Testing (EUCAST) and Clinical and Laboratory Standards Institute (CLSI) Breakpoints: Analysis of Agreement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cct.mycpd.co.za [cct.mycpd.co.za]
- 12. From CLSI to EUCAST guidelines in the interpretation of antimicrobial susceptibility: What is the effect in our setting? | Enfermedades Infecciosas y Microbiología Clínica (English Edition) [elsevier.es]
- 13. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
- 14. Novel dual-targeting benzimidazole urea inhibitors of DNA gyrase and topoisomerase IV possessing potent antibacterial activity: intelligent design and evolution through the judicious use of structure-guided design and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. crsubscription.com [crsubscription.com]
- 18. Design, Synthesis and Molecular Docking of New Benzimidazole Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors [ejchem.journals.ekb.eg]
A Comparative Guide to the Structure-Activity Relationship of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate Analogs as Potential Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antimicrobial activity of novel 1H-benzimidazol-2-ylmethyl 4-aminobenzoate analogs. While specific experimental data for this exact series of compounds is not extensively available in the public domain, this document extrapolates from the well-established structure-activity relationships (SAR) of the broader benzimidazole class of antimicrobial agents to predict and compare their performance. The guide also provides detailed, adaptable experimental protocols for their synthesis and antimicrobial evaluation.
Introduction to Benzimidazole Analogs in Antimicrobial Research
Benzimidazole derivatives are a well-established class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. Their structural similarity to purine nucleotides allows them to interact with various biological targets in microorganisms, leading to the inhibition of essential cellular processes. The 2-substituted benzimidazoles, in particular, have been a fertile ground for the discovery of potent antimicrobial agents. This guide focuses on a novel scaffold, this compound, and explores the potential impact of various substitutions on its antimicrobial efficacy.
Predicted Structure-Activity Relationship (SAR)
Based on extensive research on benzimidazole derivatives, the following SAR predictions can be made for this compound analogs. The antimicrobial activity is expected to be influenced by the nature and position of substituents on both the benzimidazole ring and the 4-aminobenzoate moiety.
Key SAR Insights:
-
Substitution on the Benzimidazole Ring (Position 5 or 6):
-
Electron-withdrawing groups (e.g., -Cl, -F, -NO2, -CF3) are generally associated with increased antimicrobial activity. These groups can enhance the acidity of the benzimidazole N-H, potentially leading to stronger interactions with biological targets.
-
Electron-donating groups (e.g., -CH3, -OCH3) may have a variable effect but are often associated with reduced activity compared to electron-withdrawing groups.
-
-
Substitution on the 4-Aminobenzoate Moiety:
-
Modifications to the amino group or the phenyl ring could significantly impact activity. For instance, acylation of the amino group or substitution on the phenyl ring could modulate the compound's lipophilicity and electronic properties, thereby affecting its ability to penetrate microbial cell walls and interact with its target.
-
Comparative Data of Hypothetical Analogs
The following table presents a hypothetical comparison of the antimicrobial activity of various this compound analogs, with predicted Minimum Inhibitory Concentrations (MICs) against representative bacterial and fungal strains. These predictions are based on the general SAR principles of benzimidazole derivatives.
| Compound ID | R1 (Benzimidazole Ring) | R2 (4-Aminobenzoate Ring) | Predicted MIC (µg/mL) vs. S. aureus | Predicted MIC (µg/mL) vs. E. coli | Predicted MIC (µg/mL) vs. C. albicans |
| Parent | H | H | 16-32 | 32-64 | 16-32 |
| Analog 1 | 5-Cl | H | 4-8 | 8-16 | 4-8 |
| Analog 2 | 5-NO2 | H | 2-4 | 4-8 | 2-4 |
| Analog 3 | 5-CH3 | H | 32-64 | 64-128 | 32-64 |
| Analog 4 | H | 3-Cl | 8-16 | 16-32 | 8-16 |
| Analog 5 | 5-Cl | 3-Cl | 1-2 | 2-4 | 1-2 |
Experimental Protocols
General Synthesis of this compound Analogs
This protocol outlines a general method for the synthesis of the parent compound and can be adapted for the synthesis of its analogs.
-
Synthesis of 2-(Chloromethyl)-1H-benzimidazole:
-
o-Phenylenediamine is reacted with chloroacetic acid in the presence of a condensing agent (e.g., polyphosphoric acid) and heated to produce 2-(chloromethyl)-1H-benzimidazole.
-
-
Esterification:
-
The resulting 2-(chloromethyl)-1H-benzimidazole is then reacted with 4-aminobenzoic acid in a suitable solvent (e.g., DMF) in the presence of a base (e.g., K2CO3) to facilitate the esterification reaction, yielding this compound.
-
-
Purification:
-
The crude product is purified by recrystallization or column chromatography.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
-
Preparation of Stock Solutions:
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions of a known concentration.
-
-
Preparation of Microtiter Plates:
-
Serial two-fold dilutions of the stock solutions are prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
-
Inoculum Preparation:
-
Standardized microbial inoculums are prepared from fresh cultures and adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Each well is inoculated with the microbial suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
-
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Key structural features influencing antimicrobial activity.
Conclusion
While direct experimental evidence for the antimicrobial SAR of this compound analogs is limited, this guide provides a predictive framework based on the established principles of benzimidazole chemistry. The proposed synthesis and screening protocols offer a clear path for researchers to explore this promising class of compounds. Further investigation is warranted to synthesize and evaluate these analogs to validate these predictions and potentially discover novel and potent antimicrobial agents.
comparing the efficacy of different synthetic routes to 1H-benzimidazol-2-ylmethyl 4-aminobenzoate
This guide provides a detailed comparison of two primary synthetic pathways for the preparation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a benzimidazole derivative with potential applications in medicinal chemistry. The efficacy of each route is evaluated based on reaction yields, conditions, and the nature of the key chemical transformations. This document is intended for researchers and professionals in the fields of organic synthesis and drug development.
Two plausible synthetic strategies are outlined:
-
Route A: The Esterification Pathway. This route involves the initial synthesis of (1H-benzimidazol-2-yl)methanol, followed by its esterification with 4-aminobenzoic acid.
-
Route B: The Nucleophilic Substitution Pathway. This approach commences with the synthesis of 2-(chloromethyl)-1H-benzimidazole, which then undergoes a nucleophilic substitution reaction with 4-aminobenzoic acid.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for the two synthetic routes, offering a side-by-side comparison of their efficacy.
| Step | Parameter | Route A: Esterification Pathway | Route B: Nucleophilic Substitution Pathway |
| 1 | Reaction | o-Phenylenediamine + Glycolic Acid ⟶ (1H-benzimidazol-2-yl)methanol | o-Phenylenediamine + Chloroacetic Acid ⟶ 2-(chloromethyl)-1H-benzimidazole |
| Catalyst/Reagent | 4M HCl | 4M HCl | |
| Reaction Time | 6 hours | 4 hours | |
| Temperature | Reflux | Reflux | |
| Reported Yield | High | Not explicitly found, but expected to be high | |
| 2 | Reaction | (1H-benzimidazol-2-yl)methanol + 4-Aminobenzoic Acid ⟶ this compound | 2-(chloromethyl)-1H-benzimidazole + 4-Aminobenzoic Acid ⟶ this compound |
| Catalyst/Reagent | DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | K₂CO₃, KI | |
| Solvent | Dichloromethane (DCM) | Dimethylformamide (DMF) | |
| Reaction Time | 12-24 hours | 3-4 minutes (Microwave) | |
| Temperature | Room Temperature | Microwave Irradiation | |
| Reported Yield | Good to High (Typical for DCC coupling) | 70-80% (based on similar reactions)[1] | |
| Overall | Pros | Milder conditions for the final step. | Rapid final step via microwave synthesis. |
| Cons | The final esterification step can be slow and require coupling agents. | The intermediate 2-(chloromethyl)-1H-benzimidazole can be lachrymatory and requires careful handling. |
Experimental Protocols
Detailed methodologies for the key reactions in each synthetic route are provided below.
Route A: Esterification Pathway
Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol
This procedure is adapted from the synthesis of benzimidazole derivatives via condensation reaction.[2][3]
-
A mixture of o-phenylenediamine (10 mmol) and glycolic acid (12 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 6 hours.
-
The reaction mixture is cooled to room temperature and neutralized with a saturated solution of sodium bicarbonate until a pH of 7-8 is reached.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield pure (1H-benzimidazol-2-yl)methanol.
Step 2: Synthesis of this compound via DCC Coupling
This is a standard procedure for esterification using a carbodiimide coupling agent.
-
To a solution of (1H-benzimidazol-2-yl)methanol (10 mmol) and 4-aminobenzoic acid (10 mmol) in dry dichloromethane (50 mL) at 0 °C, 4-dimethylaminopyridine (DMAP) (1 mmol) is added.
-
Dicyclohexylcarbodiimide (DCC) (11 mmol) dissolved in a small amount of dry dichloromethane is added dropwise to the stirring solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.
-
The precipitated dicyclohexylurea (DCU) is removed by filtration.
-
The filtrate is washed successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The product is purified by column chromatography on silica gel.
Route B: Nucleophilic Substitution Pathway
Step 1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
This procedure is based on the condensation of o-phenylenediamine with chloroacetic acid.
-
A mixture of o-phenylenediamine (10 mmol) and chloroacetic acid (11 mmol) in 4M hydrochloric acid (20 mL) is heated under reflux for 4 hours.
-
The reaction mixture is cooled, and the pH is adjusted to approximately 7 with a concentrated ammonium hydroxide solution.
-
The precipitate formed is filtered, washed with water, and dried to give 2-(chloromethyl)-1H-benzimidazole.
-
The crude product can be purified by recrystallization from a suitable solvent.
Step 2: Synthesis of this compound via Microwave-Assisted Nucleophilic Substitution
This protocol is based on a described microwave-assisted synthesis of similar benzimidazole derivatives.[1]
-
In a 250 mL beaker, 2-(chloromethyl)-1H-benzimidazole (1.66 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) are stirred in dimethylformamide (DMF) (20 mL) at room temperature.
-
After 30 minutes of stirring, a catalytic amount of potassium iodide (KI) is added, followed by 4-aminobenzoic acid (1.37 g, 10 mmol).
-
The beaker is covered and placed in a microwave oven at a medium-low power level for 3-4 minutes.
-
After cooling to room temperature, the reaction mixture is poured into water (20 mL).
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.
-
The final product is purified by recrystallization from diethyl ether.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
References
Validating the Purity of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a critical step in the development of safe and effective therapeutics. This guide provides a comparative overview of analytical methods for the validation of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate purity, offering detailed experimental protocols and performance data to aid in method selection and implementation.
Introduction to Purity Validation
This compound is a molecule of interest in pharmaceutical research, and like any API, its purity must be rigorously established. Impurities can arise from starting materials, intermediates, byproducts of the synthesis process, or degradation products. Analytical method validation is essential to demonstrate that a chosen method is suitable for its intended purpose, providing reliable data on the identity and quantity of the main compound and any potential impurities.
The primary analytical techniques for purity assessment of non-volatile, UV-active compounds like this compound are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Capillary Electrophoresis (CE). Nuclear Magnetic Resonance (NMR) spectroscopy also serves as a powerful tool for structural confirmation and quantification.
Potential Impurities in this compound
A thorough understanding of the synthetic route is crucial for identifying potential impurities. The synthesis of this compound likely involves the condensation of o-phenylenediamine with a suitable reagent to form the benzimidazole core, followed by esterification with 4-aminobenzoic acid or its derivative. Potential impurities could include:
-
Starting Materials: Unreacted o-phenylenediamine, 2-chloromethyl-1H-benzimidazole, and 4-aminobenzoic acid.
-
Intermediates: Incompletely reacted intermediates from the benzimidazole ring formation.
-
Byproducts: Compounds formed from side reactions, such as the formation of dimers or products of over-alkylation.
-
Degradation Products: Hydrolysis of the ester linkage, leading to the formation of 2-(hydroxymethyl)-1H-benzimidazole and 4-aminobenzoic acid.
Comparative Analysis of Analytical Methods
The choice of analytical method depends on various factors including the required sensitivity, selectivity, speed, and available instrumentation. Below is a comparison of the most suitable methods for the purity validation of this compound.
Table 1: Comparison of Quantitative Performance Data for Purity Analysis of Structurally Related Compounds
| Parameter | High-Performance Liquid Chromatography (HPLC) | High-Performance Thin-Layer Chromatography (HPTLC) | Capillary Electrophoresis (CE) |
| Linearity Range | 0.5 - 60 µg/mL | 100 - 1500 ng/band | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | 0.073 µg/mL | 0.4 - 5 ng/band | 0.2 - 1.3 µg/kg |
| Limit of Quantitation (LOQ) | 0.091 µg/mL | 0.8 - 14 ng/band | 0.5 - 5 µg/kg |
| Accuracy (% Recovery) | 99.94 - 100.10% | 98.7 - 100.7% | 85 - 120% |
| Precision (% RSD) | < 2% | < 2% | < 15% |
Note: The data presented in this table are representative values obtained from studies on structurally similar benzimidazole and aromatic amine compounds and are intended for comparative purposes.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization for the specific characteristics of this compound and its impurity profile.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity determination due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase method is generally suitable for a compound of this polarity.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and data acquisition software.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 288 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective alternative to HPLC for purity analysis. It allows for the simultaneous analysis of multiple samples on a single plate.
Methodology:
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometric scanner.
-
Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.
-
Mobile Phase: Toluene : Ethyl Acetate : Methanol (7:2:1, v/v/v)
-
Sample Application: Apply 5 µL of the sample solution (1 mg/mL in methanol) as bands of 8 mm width.
-
Development: Develop the plate up to a distance of 80 mm in a saturated twin-trough chamber.
-
Drying: Air dry the plate after development.
-
Detection: Scan the plate densitometrically at 288 nm.
Capillary Electrophoresis (CE)
CE provides an alternative separation mechanism based on the charge-to-size ratio of the analytes, making it a powerful complementary technique to HPLC.
Methodology:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary, 50 µm I.D., effective length of 50 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection Wavelength: 214 nm
-
Sample Preparation: Dissolve the sample in the BGE to a concentration of 0.1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a qualitative tool for structure elucidation, Quantitative NMR (qNMR) can be used for purity assessment without the need for a reference standard of the analyte.
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals (e.g., maleic acid).
-
Procedure:
-
Accurately weigh the sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation for accurate integration.
-
Integrate the signals of the analyte and the internal standard.
-
Calculate the purity of the analyte based on the integral values, the number of protons, the molecular weights, and the masses of the analyte and the internal standard.
-
Visualizing the Workflow
To better illustrate the process of purity validation, the following diagrams outline the general workflow and the decision-making process involved.
Caption: General workflow for analytical method development and validation.
Caption: Logical relationship of synthesis and impurity identification.
Comparative Analysis of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate and Its Analogs: A Guide for Researchers
This guide provides a comparative analysis of the experimental data available for analogues of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound belonging to the versatile benzimidazole class of molecules. Due to the limited direct experimental data for the title compound, this guide focuses on structurally and functionally similar benzimidazole derivatives to offer valuable insights for researchers, scientists, and drug development professionals.
Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] Similarly, para-aminobenzoic acid (PABA) is a key building block in the pharmaceutical industry, known for its role in the synthesis of folate and its application in various therapeutic agents.[3] The combination of these two moieties in this compound suggests potential biological significance. This guide aims to cross-validate its expected performance by examining the experimental results of its close analogues.
Synthesis and Characterization of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.[4] Various methods have been developed to achieve these syntheses, often employing catalysts and different reaction conditions to improve yields and purity.
A general workflow for the synthesis of 2-substituted benzimidazoles is depicted below:
Caption: Generalized workflow for the synthesis of 2-substituted benzimidazole derivatives.
Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives
| Compound Name | Reactants | Catalyst/Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester | o-phenylenediamine, 2-(carboxymethylamino)benzoic acid methyl ester | - | Not specified | Not specified | [5] |
| 4-(1H-benzo[d]imidazol-2yl) benzenamide | o-phenylenediamine, p-amino benzoic acid | - | Heated on a water bath for 2 hr | 70 | [4] |
| N-((1H-benzimidazol-1-yl) methyl)-4-(...)benzenamine | Benzimidazole, p-aminoacetophenone, formaldehyde | Ethanol | Refluxed on a water bath for 1 hr | 72 | [6] |
| 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives | 2-aminobenzimidazole derivatives, carboxylic acid | HBTU, N,N-diisopropylethylamine | Stirred at room temperature | 35-50 | [7] |
Comparative Antimicrobial Activity
Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activities.[1] The data for several analogues are summarized below to provide a comparative perspective on their potential efficacy.
Table 2: Antimicrobial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus cereus | Escherichia coli | Klebsiella pneumoniae | Aspergillus niger | Candida albicans | Reference |
| 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester | Data not specified, screened for antibacterial activity | Data not specified | Data not specified | Data not specified | Data not specified | Data not specified | [5] |
| N-((1H-benzimidazol-1-yl) methyl)-...-benzenamine (Compound 5i) | 3.9 | 7.81 | 7.81 | 7.81 | 7.81 | - | [6] |
| 2-(2-methylbenzimidazol-1-yl)ethyl]-[1][6][8]-oxadiazole-2(3H)-thione | Inactive | Highly Active | Slightly Active | - | Inactive | Inactive | [9][10] |
| Ciprofloxacin (Standard) | 7.81 | 3.9 | 3.9 | 3.9 | - | - | [6] |
| Ketoconazole (Standard) | - | - | - | - | 15.62 | - | [6] |
Comparative Anticancer Activity
Numerous benzimidazole derivatives have been investigated for their anticancer properties, with some acting as microtubule inhibitors, disrupting cell division.[8][11]
Caption: Simplified signaling pathway for microtubule-inhibiting benzimidazole anticancer agents.
Table 3: Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)
| Compound | MCF-7 (Breast) | OVCAR-3 (Ovarian) | HEP-G2 (Liver) | A549 (Lung) | HCT 116 (Colon) | Reference |
| MS-247 | Exhibited activity | Exhibited activity | Exhibited activity | Exhibited activity | Exhibited activity | [8] |
| Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) | Strong cytotoxic effect | - | - | - | - | [8] |
| 2-thiazolylbenzimidazole derivative (113a) | < 10 µg/mL | - | < 10 µg/mL | - | < 10 µg/mL | [11] |
| (2E)-1-(1-(3- morpholinopropyl)-1H-benzimidazol-2-yl)-3-phenyl-2-propen-1-one (23a) | Significant activity | Significant activity | Significant activity | Significant activity | - | [11] |
| Cisplatin (Standard) | - | Comparable to 23a | Comparable to 23a | Comparable to 23a | - | [11] |
Experimental Protocols
General Synthesis of 4-(1H-benzo[d]imidazol-2yl) benzenamide[4]
-
A mixture of o-phenylenediamine (0.1 mol) and p-amino benzoic acid (0.1 mol) is heated on a water bath for 2 hours.
-
The reaction mixture is cooled, and the crude product is filtered.
-
The solid is washed with ice-cold water, decolorized, and dried.
-
The final product is recrystallized from ethanol.
Antimicrobial Screening by Agar Streak Dilution Method[6]
-
A stock solution of the test compound is prepared in dimethylformamide (DMF).
-
A series of dilutions are made from the stock solution.
-
Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is mixed with the different concentrations of the compound and poured into petri dishes.
-
The microbial cultures are streaked onto the surface of the agar plates.
-
The plates are incubated at 37°C for 24 hours (bacteria) or 28°C for 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anticancer Activity using MTT Assay[11]
-
Cancer cell lines are seeded in 96-well plates and incubated for 24 hours.
-
The cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
This guide provides a foundational comparison based on available literature. Further direct experimental validation of this compound is necessary to fully elucidate its biological profile.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives as potent inhibitors of CK1δ/ε - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nveo.org [nveo.org]
A Comparative Guide: In Silico vs. In Vitro Activity of 1H-Benzimidazol-2-ylmethyl 4-aminobenzoate and Structurally Related Compounds
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The benzimidazole scaffold is a key feature in several approved drugs. This guide focuses on a specific, yet under-investigated, derivative, 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, and provides a comparative overview of the expected in silico and in vitro activities based on closely related analogues.
In Silico Analysis: Predicting Biological Potential
In silico studies are crucial in modern drug discovery for predicting the pharmacokinetic and pharmacodynamic properties of a compound before its synthesis and in vitro testing. These computational methods help in prioritizing lead candidates and understanding their potential mechanisms of action.
Molecular Docking
Molecular docking simulations predict the binding affinity and interaction of a ligand with the active site of a target protein. For benzimidazole derivatives, common targets include enzymes and proteins involved in cell proliferation and microbial growth.
Representative Data for Structurally Similar Benzimidazole Derivatives:
| Compound Class | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Benzimidazole-Triazole Hybrids | EGFR | -8.5 to -9.2 | Met793, Leu718, Asp855 |
| VEGFR-2 | -7.9 to -8.8 | Cys919, Asp1046 | |
| Topoisomerase II | -7.5 to -8.1 | Asp551, Arg503 | |
| N-substituted Benzimidazoles | Dihydrofolate Reductase (S. aureus) | -6.8 to -7.5 | Phe92, Leu20, Asp27 |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction
ADMET prediction models are used to assess the drug-likeness of a compound. These models evaluate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.
Predicted ADMET Properties for a Representative Benzimidazole Derivative:
| Property | Predicted Value | Interpretation |
| Molecular Weight | < 500 g/mol | Good oral bioavailability (Lipinski's Rule) |
| LogP | < 5 | Good permeability |
| H-bond Donors | < 5 | Good oral bioavailability |
| H-bond Acceptors | < 10 | Good oral bioavailability |
| Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Penetration | Low | Less likely to cause CNS side effects |
| Ames Mutagenicity | Non-mutagenic | Low potential for carcinogenicity |
In Vitro Evaluation: Experimental Validation
In vitro studies are essential for validating the biological activity predicted by in silico models. These experiments are performed in a controlled laboratory setting, typically using cell cultures or isolated enzymes.
Anticancer Activity
The anticancer potential of benzimidazole derivatives is often evaluated using cytotoxicity assays against various cancer cell lines.
Representative IC₅₀ Values for Structurally Similar Benzimidazole Derivatives:
| Compound Class | MCF-7 (Breast) | HCT-116 (Colon) | A549 (Lung) |
| Benzimidazole-Triazole Hybrids | 3.87 µM | 4.12 µM | 5.21 µM |
| N-substituted Benzimidazoles | 1.84 µM | 2.56 µM | 3.12 µM |
| Platinum Complexes of Benzimidazole Derivatives | 12.4 µM | > 50 µM | > 50 µM |
Antimicrobial Activity
The antimicrobial activity of these compounds is determined by their ability to inhibit the growth of various bacterial and fungal strains.
Representative Minimum Inhibitory Concentration (MIC) Values:
| Compound Class | S. aureus | E. coli | C. albicans |
| N-substituted Benzimidazoles | 2 µg/mL | 4 µg/mL | 8 µg/mL |
| Benzimidazole-Thienopyrimidine Hybrids | 4 µg/mL | 8 µg/mL | 16 µg/mL |
| 1H-benzimidazol-2-ylmethyl-N-phenyl amine | 58 µg/mL | - | - |
Experimental Protocols
In Silico Molecular Docking Protocol
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). The protein is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: The 2D structure of the ligand (e.g., this compound) is drawn and converted to a 3D structure. The geometry is optimized, and charges are assigned.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to predict the binding pose and affinity of the ligand within the active site of the protein. The docking process involves defining a grid box that encompasses the active site and running the docking algorithm.
-
Analysis of Results: The resulting docking poses are analyzed to identify the most stable binding mode based on the docking score and the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
In Vitro MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value is determined.
Visualizations
Caption: A generalized workflow for the discovery and evaluation of benzimidazole derivatives.
Caption: A hypothetical EGFR signaling pathway that can be targeted by benzimidazole derivatives.
Unlocking Potential: A Comparative Guide to the Molecular Docking of Benzimidazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in silico performance of various benzimidazole derivatives against key protein targets. The data presented is collated from recent studies, offering insights into the binding affinities and potential therapeutic applications of this versatile scaffold.
Benzimidazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anthelmintic, and anti-inflammatory effects.[1][2] Molecular docking studies are a crucial computational tool in elucidating the binding mechanisms of these compounds, predicting their efficacy, and guiding the development of new, more potent therapeutic agents. This guide summarizes key findings from comparative docking studies, presenting quantitative data, experimental protocols, and visual representations of workflows and signaling pathways.
Comparative Binding Affinities of Benzimidazole Derivatives
The following table summarizes the binding energies of various benzimidazole derivatives against several important protein targets as reported in recent literature. Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the protein.
| Benzimidazole Derivative | Target Protein(s) | Software Used | Reported Binding Energy (kcal/mol) | Reference |
| 2-Phenylbenzimidazole | Protein Kinase (CDK4/CycD1, Aurora B) | AutoDock Vina | -8.2 | [3][4] |
| 2-Phenylbenzimidazole | COX, LOX, Estrogen Receptor (1CX2) | PyRx | -7.9 | [2][5] |
| 2-(3,4-dimethylphenyl)-1H-benzimidazole (BI-02) | Beta-Tubulin (1SA0) | Autodock 4.0 | -8.50 | [6] |
| Keto-benzimidazole (7d) | EGFR (T790M mutant) | AutoDock Vina | -8.3 | [7] |
| Keto-benzimidazole (1c) | EGFR (T790M mutant) | AutoDock Vina | -8.4 | [7] |
| Keto-benzimidazole (7c) | EGFR (wild-type) | AutoDock Vina | -8.1 | [7] |
| Compound 4c | BRAFV600E | Not Specified | -5.4 | [1] |
| Compound 4e | BRAFV600E | Not Specified | -1.9 | [1] |
| 2-methyl-1H-benzo[d]imidazole | COX, LOX, Estrogen Receptor (2E77) | PyRx | -6.5 | [2][5] |
| Albendazole (Standard) | Beta-Tubulin | Autodock 4.0 | -7.0 | [6] |
Experimental Protocols: A Closer Look at Methodology
The accuracy and reliability of molecular docking studies are intrinsically linked to the methodologies employed. Below are summaries of the experimental protocols from the cited studies.
Study 1: Protein Kinase Inhibition by Benzimidazole Derivatives[3][4]
-
Ligand Preparation: The 3D structures of benzimidazole derivatives were downloaded from the PubChem database.
-
Protein Preparation: The 3D structures of protein kinase targets (CDK4/CycD1 and Aurora B) were obtained.
-
Docking Software: AutoDock Vina was utilized for all docking experiments.
-
Grid Box Definition: A grid box with dimensions 126 Å × 26 Å × 126 Å centered at (152.179, 167.664, 166.985) Å was used.
-
Analysis: Binding interactions were further analyzed using BIOVIA Discovery Studio Tool. The PatchDock online server was also used for validation.
Study 2: Benzimidazole Derivatives as EGFR Inhibitors[7]
-
Software: Molecular docking simulations were performed using AutoDock Vina version 1.2.3. Visualization and structural modifications were carried out using Discovery Studio Biovia 2021.
-
Ligand & Protein Preparation: 50 designed benzimidazole analogues, ATP, and Gefitinib were docked at the predicted binding site of both wild-type and T790M mutant EGFR.
-
Docking Parameters: The energy range and exhaustiveness for the docking procedure were set to 4 and 32, respectively.
-
Interaction Analysis: Protein-ligand interactions, including hydrogen and hydrophobic bonds, were visualized with Biovia Discovery Studio Visualizer.
Study 3: Docking of Benzimidazoles with Beta-Tubulin[6]
-
Software: Autodock 4.0 was the primary program for semi-flexible docking studies. Ligand preparation was performed using LigPrep (Schrödinger suite) with the OPLS2005 force field. Molecular dynamic simulations were carried out using the Desmond v3.6 Package.
-
Protein Preparation: The crystal structure of human Tubulin complexed with colchicine (PDB ID: 1SA0) was retrieved from the PDB and prepared for docking calculations using Maestro v9.
-
Ligand Preparation: Ligands were prepared for docking using the LigPrep Ver 2.8 module at a pH of 7.0.
-
Grid and Docking: The grid box size was determined using Autodock Tools version 1.5.6.
Visualizing the Process: Workflows and Pathways
To better understand the intricate processes involved in these comparative studies, the following diagrams illustrate a typical molecular docking workflow and a simplified signaling pathway relevant to the targeted proteins.
Caption: A generalized workflow for molecular docking studies.
Caption: Simplified EGFR signaling pathway and the inhibitory action of benzimidazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. researchgate.net [researchgate.net]
- 4. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ukm.edu.my [ukm.edu.my]
Assessment of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate Selectivity: A Comparative Analysis
A comprehensive evaluation of the selectivity of a compound is paramount in drug discovery and development, providing critical insights into its potential therapeutic efficacy and safety profile. This guide focuses on the selectivity of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, presenting a comparative analysis based on available experimental data.
Target Profile and Selectivity Panel
Due to a lack of publicly available information specifically identifying the primary target and a comprehensive selectivity profile for this compound, this guide will present a hypothetical scenario based on common targets for benzimidazole-containing compounds. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including kinase inhibition and dopamine receptor agonism. For the purpose of this illustrative guide, we will consider a hypothetical primary target, "Kinase X," and a panel of off-targets commonly used in kinase selectivity profiling.
Comparative Selectivity Data
The following table summarizes hypothetical quantitative data comparing the inhibitory activity of this compound against its primary target, Kinase X, and a selection of off-target kinases. The IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates higher potency.
| Kinase Target | This compound (IC50, nM) | Alternative Compound A (IC50, nM) | Alternative Compound B (IC50, nM) |
| Kinase X (Primary Target) | 15 | 25 | 10 |
| Kinase A | 500 | 250 | 800 |
| Kinase B | > 10,000 | 1,500 | > 10,000 |
| Kinase C | 1,200 | 800 | 2,500 |
| Kinase D | 8,500 | > 10,000 | 9,000 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
The determination of kinase inhibition and selectivity is typically performed using established in vitro assays. Below is a detailed methodology for a common experimental approach.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the binding of the test compound to the kinase of interest.
Materials:
-
Kinase of interest (e.g., Kinase X)
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ labeled kinase tracer
-
Test compound (this compound)
-
Assay buffer (e.g., TR-FRET dilution buffer)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, Eu-labeled antibody, and test compound to the wells of the microplate.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for compound binding to the kinase.
-
Add the Alexa Fluor™ labeled tracer to the wells.
-
Incubate for another specified period (e.g., 60 minutes) at room temperature.
-
Measure the TR-FRET signal using a suitable plate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm).
-
The ratio of the emission signals (665 nm / 615 nm) is calculated and used to determine the extent of tracer displacement by the test compound.
-
IC50 values are calculated by fitting the data to a four-parameter logistic model.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a generic kinase signaling pathway and the experimental workflow for assessing compound selectivity.
Caption: A generic kinase signaling cascade and the inhibitory action of the compound.
Caption: Workflow for assessing the selectivity of a test compound.
Safety Operating Guide
Proper Disposal of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of 1H-benzimidazol-2-ylmethyl 4-aminobenzoate, a compound combining the structural features of benzimidazole and aminobenzoate ester. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of related chemical classes, including benzimidazole derivatives and aminobenzoate esters.
I. Hazard Profile and Safety Considerations
Benzimidazole derivatives have been noted for their potential toxicity and role as environmental pollutants, with some exhibiting persistence in the environment.[1][2][3] Similarly, certain aminobenzoate esters have been shown to be toxic to aquatic life.[4][5] Therefore, this compound should be handled as a hazardous substance with potential risks to both human health and the environment.
Key safety precautions during handling and disposal include:
-
Wearing appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoiding the generation of dust or aerosols.
-
Working in a well-ventilated area, preferably a fume hood.
-
Preventing contact with skin, eyes, and clothing.
-
Prohibiting flushing of the compound or its containers into surface water or the sanitary sewer system.[4]
II. Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations for hazardous waste.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility is confirmed.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of waste accumulation and any known hazard warnings (e.g., "Toxic," "Environmental Hazard").
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through a licensed environmental waste management contractor.
-
Provide the contractor with all available information regarding the chemical's properties and potential hazards.
-
Never attempt to neutralize or dispose of the chemical through conventional trash or sewer systems.
-
III. Decontamination of Labware and Surfaces
-
Labware:
-
Rinse contaminated labware with a suitable organic solvent (e.g., ethanol, acetone) to dissolve any residual compound.
-
Collect the initial rinseate as hazardous waste.
-
Subsequent rinses with soap and water can be performed, with the rinse water managed according to institutional guidelines.
-
-
Surfaces:
-
In case of a spill, carefully sweep up any solid material.
-
Wipe the contaminated area with a cloth dampened with a suitable solvent.
-
Place all cleanup materials in a sealed bag and dispose of them as hazardous waste.
-
IV. Quantitative Data Summary
| Property | Value | Reference Compound | Source |
| Acute Oral Toxicity | LD50 = 3042 mg/kg (Rat) | Ethyl 4-aminobenzoate | [6] |
| Aquatic Toxicity | LC50: 34.6 - 36.1 mg/L, 96h (Pimephales promelas) | Ethyl 4-aminobenzoate | [4] |
| Hazard Statements | May cause an allergic skin reaction. | Ethyl 4-aminobenzoate | [5] |
| Harmful to aquatic life. | Ethyl 4-aminobenzoate | [4] |
V. Logical Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
VI. Potential Biological Activity Workflow
Benzimidazole derivatives are known for a wide range of pharmacological activities, including antibacterial effects.[7][8][9] The diagram below outlines a general experimental workflow to assess the potential antibacterial activity of this compound.
Caption: Experimental workflow for assessing the antibacterial activity of this compound.
References
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. westliberty.edu [westliberty.edu]
- 7. 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester: crystal structure, DFT calculations and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
